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  • Product: 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide
  • CAS: 162327-73-3

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide Authored by: A Senior Application Scientist Introduction and Molecular Overview 5,6-dichloro-N-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide

Authored by: A Senior Application Scientist

Introduction and Molecular Overview

5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide is a compound of significant interest within medicinal chemistry and drug discovery, primarily owing to its structural motifs. The di-chlorinated pyridine core is a common scaffold in pharmacologically active molecules, often imparting favorable metabolic stability and modulating electronic properties. The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a particularly valuable functional group in organic synthesis due to its stability and controlled reactivity, serving as a precursor for the synthesis of ketones and aldehydes.

This guide provides a comprehensive analysis of the predicted physical and chemical properties of this compound, drawing upon data from structurally similar molecules and established chemical theory. The insights presented herein are intended to guide experimental design, from synthesis and purification to formulation and biological screening.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide
Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.07 g/mol
Canonical SMILES CON(C)C(=O)C1=CN=C(C=C1Cl)Cl
CAS Number Not publicly available

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The following predictions are based on the analysis of its constituent functional groups and data from analogous structures.

Physical State and Appearance

Based on its molecular weight and the presence of polar functional groups capable of dipole-dipole interactions, 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide is predicted to be a white to off-white crystalline solid at standard temperature and pressure.

Solubility Profile

The solubility of a compound is a key factor in its suitability for various experimental and formulation contexts.

Table 2: Predicted Solubility

SolventPredicted SolubilityRationale
Water LowThe hydrophobic dichloropyridine ring is expected to dominate, despite the presence of polar amide and ether functionalities.
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents are effective at solvating polar organic molecules.
Chlorinated Solvents (e.g., DCM, Chloroform) HighThe dichloropyridine moiety suggests favorable interactions with these solvents.
Ethers (e.g., Diethyl ether, THF) ModerateExpected to be a reasonably good solvent due to the presence of both polar and nonpolar character in the molecule.
Alcohols (e.g., Methanol, Ethanol) ModerateThe ability to act as hydrogen bond acceptors will facilitate some solubility.
Nonpolar Solvents (e.g., Hexanes, Toluene) LowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Melting Point

The melting point is a crucial indicator of purity and is influenced by crystal lattice energy and intermolecular forces. For 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, a relatively high melting point is anticipated due to the rigidity of the pyridine ring and the potential for strong dipole-dipole interactions. A predicted range would be between 100-150 °C . This is a broad estimate and would require experimental determination.

Chemical Properties and Reactivity

The chemical behavior of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide is dictated by the interplay of its dichloropyridine core and the Weinreb amide functional group.

Stability

The compound is expected to be stable under standard laboratory conditions (ambient temperature, protected from light). The dichloropyridine ring is generally robust. The Weinreb amide is also known for its stability towards many nucleophiles and its resistance to over-addition, a key feature of its utility in synthesis. However, strong acidic or basic conditions could lead to hydrolysis of the amide bond over time.

Reactivity Profile

The reactivity of this molecule is centered around two main areas: the Weinreb amide and the dichloropyridine ring.

  • Weinreb Amide: This functional group is primarily a precursor for the synthesis of ketones. It reacts with organometallic reagents (e.g., Grignard reagents, organolithiums) to form a stable chelated intermediate that, upon acidic workup, yields a ketone. This prevents the over-addition that is common with other carboxylic acid derivatives like esters or acid chlorides.

  • Dichloropyridine Ring: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the ring for such reactions. The positions of the chlorine atoms (5 and 6) will influence the regioselectivity of these substitutions. This allows for further functionalization of the core scaffold, a common strategy in the development of drug candidates.

Experimental Workflows

The following sections outline key experimental protocols relevant to the synthesis and characterization of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

Synthetic Workflow

The synthesis of a Weinreb amide typically involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine. In this case, the starting material would be 5,6-dichloronicotinic acid.

G A 5,6-Dichloronicotinic Acid B Activation (e.g., SOCl2, Oxalyl Chloride) A->B Step 1 C 5,6-Dichloronicotinoyl Chloride (Acid Chloride Intermediate) B->C E 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide C->E Step 2 D N,O-Dimethylhydroxylamine + Base (e.g., Pyridine, Et3N) D->E

Caption: Synthetic pathway for 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: 5,6-dichloronicotinic acid is converted to a more reactive species, typically an acid chloride. This is achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., DCM) with a catalytic amount of DMF. The reaction is usually run at room temperature until the evolution of gas ceases.

  • Amide Coupling: In a separate flask, N,O-dimethylhydroxylamine hydrochloride is dissolved in a suitable solvent (e.g., DCM) and treated with a base (e.g., triethylamine or pyridine) to liberate the free amine. The solution of the acid chloride from Step 1 is then added dropwise at 0 °C. The reaction is typically stirred for several hours and allowed to warm to room temperature.

  • Workup and Purification: The reaction mixture is washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, brine) to remove excess reagents and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard suite of analytical techniques.

G A Purified Product B NMR Spectroscopy (¹H, ¹³C) A->B Structure C Mass Spectrometry (e.g., ESI-MS) A->C Molecular Weight D FTIR Spectroscopy A->D Functional Groups E Melting Point Analysis A->E Purity F Structural & Purity Confirmation B->F C->F D->F E->F

Caption: Analytical workflow for compound characterization.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as singlets for the N-methyl and O-methyl groups of the Weinreb amide.

  • ¹³C NMR: The carbon NMR will show signals for the two distinct aromatic carbons, the two chlorine-bearing carbons, the carbonyl carbon of the amide, and the two methyl carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (235.07 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • FTIR: The infrared spectrum will exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.

Applications in Drug Development and Synthesis

The primary utility of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide in a research and development setting is as a versatile synthetic intermediate.

  • Synthesis of Ketone Derivatives: As a Weinreb amide, its most direct application is in the synthesis of ketones. Reaction with a wide variety of organometallic reagents can introduce diverse side chains, leading to a library of ketone-containing pyridine derivatives for biological screening.

  • Scaffold for Library Synthesis: The dichloropyridine core can be further functionalized via nucleophilic aromatic substitution. This allows for the creation of a diverse library of compounds from a single intermediate, which is a highly efficient strategy in lead optimization.

  • Potential Biological Activity: The pyridine ring is a well-known privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Halogenated pyridines, in particular, are of interest for their ability to form halogen bonds and for their metabolic stability. Therefore, derivatives of this compound could be explored for a wide range of therapeutic targets.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel chemical entity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide represents a valuable, albeit not widely documented, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its predicted physicochemical properties—solid state, moderate to high solubility in common organic solvents, and thermal stability—make it amenable to a variety of reaction conditions. The dual reactivity of the Weinreb amide and the dichloropyridine core provides a rich platform for the generation of diverse molecular architectures. Researchers and drug development professionals can leverage this intermediate for the efficient synthesis of novel compounds for biological evaluation. As with any novel compound, the predictive data presented in this guide should be substantiated with rigorous experimental characterization.

References

As this compound is not widely documented, direct references are not available. The information presented is based on established principles of organic chemistry and data from analogous compounds found in standard chemical literature and databases. For further reading on the concepts discussed, the following resources are recommended:

  • Weinreb Amide Synthesis and Reactivity

    • Title: "The Weinreb Amide"
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Nucleophilic Aromatic Substitution on Pyridines

    • Title: "Pyridine: Reactivity"
    • Source: LibreTexts Chemistry
    • URL: [Link]

  • General Physicochemical Property Prediction

    • Title: "Chemicalize"
    • Source: ChemAxon
    • URL: [Link]

Exploratory

Technical Whitepaper: 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide

Executive Summary As a Senior Application Scientist in drug development, the handling, synthesis, and safety profiling of advanced pharmaceutical intermediates are critical to downstream success. 5,6-Dichloro-N-methoxy-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, the handling, synthesis, and safety profiling of advanced pharmaceutical intermediates are critical to downstream success. 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide (CAS: 162327-73-3), commonly referred to as the Weinreb amide of 5,6-dichloronicotinic acid, is a highly versatile electrophilic scaffold[1][2]. It serves as a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including TRPV1 antagonists and thrombopoietin receptor agonists like Avatrombopag[2][3].

This whitepaper provides an authoritative guide on the Safety Data Sheet (SDS) parameters, the mechanistic causality behind its stability, and field-proven experimental protocols for its synthesis and validation.

Chemical Identity & Physical Properties

To establish a self-validating analytical baseline, researchers must first verify the physical and chemical parameters of the synthesized or procured batch. The table below summarizes the core quantitative data[1][4].

PropertyValue / Description
Chemical Name 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide
Synonyms 5,6-dichloro-N-methoxy-N-methylnicotinamide
CAS Number 162327-73-3
Molecular Formula C8H8Cl2N2O2
Monoisotopic Mass 233.9963 Da
Physical Form Solid (White to off-white powder)
Purity Standard ≥ 97% (HPLC/LC-MS)

Safety Data Sheet (SDS) & Handling Causality

Understanding the why behind safety protocols ensures superior laboratory practices. The hazard profile of this halogenated pyridine derivative requires specific environmental controls to maintain both operator safety and molecular integrity[5][6].

Hazard Identification (GHS Classification)

Based on structural alerts and related halogenated nicotinamides, the compound exhibits the following GHS classifications[5][6]:

  • Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed).

  • Skin Irritation: Category 2 (H315 - Causes skin irritation).

  • Eye Irritation: Category 2A (H319 - Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation).

Causality-Driven Storage & Handling
  • Storage Conditions: Must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen)[1][6].

  • The Causality: The Weinreb amide moiety, while stable to many conditions, can undergo slow hydrolysis in the presence of ambient atmospheric moisture. Furthermore, the electron-deficient 5,6-dichloropyridine ring is susceptible to nucleophilic aromatic substitution ( SN​Ar ) over time if exposed to nucleophilic impurities or moisture. Cold storage minimizes the thermodynamic driving force for these degradation pathways.

  • Emergency Response (Self-Validating Protocol): In case of a spill, do not use water initially, as it may promote localized hydrolysis. Sweep up the solid using non-sparking tools into a dry, sealed container, followed by wiping the area with an isopropanol-soaked absorbent pad.

Mechanistic Insights: The Weinreb Amide Stability

The primary utility of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide lies in its ability to react with organometallic reagents (Grignard or organolithium reagents) to form ketones without over-addition to tertiary alcohols[7][8].

Why does it not over-react? When a nucleophile attacks the carbonyl carbon, it forms a tetrahedral intermediate. In standard esters or amides, this intermediate collapses rapidly, ejecting the leaving group and forming a highly reactive ketone that immediately consumes a second equivalent of the nucleophile[9].

However, in a Weinreb amide, the tetrahedral intermediate is thermodynamically stabilized via a rigid, five-membered cyclic chelate formed between the metal cation (e.g., Mg2+ or Li+ ), the carbonyl oxygen, and the methoxy oxygen[7][9]. This chelate prevents the collapse of the intermediate. Only upon the introduction of an aqueous acidic quench is the metal washed out, allowing the intermediate to collapse cleanly into the desired ketone[7][9].

G A Weinreb Amide B Nucleophilic Attack A->B Organometallic C Tetrahedral Intermediate B->C Addition D Stable Chelate C->D Mg/Li Chelation E Aqueous Quench D->E Acidic Workup F Ketone/Aldehyde E->F Collapse

Fig 1. Chelation-stabilized mechanism preventing over-addition in Weinreb amides.

Experimental Protocols: Synthesis & Validation

To ensure trustworthiness, the following methodology details a self-validating synthetic route for the preparation of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide from 5,6-dichloronicotinic acid[2]. We utilize EDCI/HOBt coupling rather than thionyl chloride ( SOCl2​ ) to prevent harsh acidic conditions that could induce side reactions on the pyridine ring.

Step-by-Step Synthesis Methodology

Reagents:

  • 5,6-dichloronicotinic acid (1.0 eq)

  • N,O-dimethylhydroxylamine hydrochloride (1.0 - 1.2 eq)

  • 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.1 eq)

  • Hydroxybenzotriazole (HOBt, 1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Activation: To a stirred solution of 5,6-dichloronicotinic acid in anhydrous DCM at 0°C under an argon atmosphere, sequentially add EDCI and HOBt. Stir for 15 minutes to form the active ester[2][10].

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of TEA.

  • Reaction: Allow the reaction mixture to warm to 25°C and stir for 4 to 12 hours[2]. Self-Validation: Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate 1:1, UV active at 254 nm).

  • Aqueous Workup: Once complete, dilute the mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO3​ (to remove unreacted acid and HOBt), water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure product as an off-white solid[2].

Workflow S1 5,6-Dichloronicotinic Acid S2 Activation (EDCI/HOBt) S1->S2 S3 Amidation (MeO(Me)NH·HCl) S2->S3 S4 Reaction (25°C, 4-12h) S3->S4 S5 Aqueous Workup S4->S5 S6 Chromatography S5->S6 S7 Target Carboxamide S6->S7

Fig 2. Step-by-step synthesis workflow for the target carboxamide.

Analytical Validation System

Do not proceed to downstream organometallic coupling without validating the structural integrity of the synthesized Weinreb amide.

  • LC-MS: Confirm the mass. The expected [M+H]+ peak for C8​H8​Cl2​N2​O2​ is approximately m/z=235.0 . The isotopic pattern must clearly show the characteristic 9:6:1 ratio indicative of a dichloro-compound.

  • 1H NMR ( CDCl3​ ): Look for the distinct singlet peaks corresponding to the N-methoxy ( −OCH3​ , ~3.5-3.6 ppm) and N-methyl ( −NCH3​ , ~3.3-3.4 ppm) protons, alongside the downfield pyridine aromatic protons.

References

  • PubChemLite. "C8H8Cl2N2O2S - Explore." uni.lu. Available at:[Link]

  • European Patent Office. "TRPV1 antagonists and uses thereof - EP 2604598 A1." epo.org. Available at: [Link]

  • National Institutes of Health (PMC). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." nih.gov. Available at:[Link]

  • NextSDS. "5,6-dichloro-N,N-dimethylpyridine-3-carboxamide — Chemical Substance Information." nextsds.com. Available at: [Link]

  • Wikipedia. "Weinreb ketone synthesis." wikipedia.org. Available at:[Link]

  • Oriental Journal of Chemistry. "Synthesis of Weinreb and their Derivatives (A Review)." orientjchem.org. Available at:[Link]

  • StackExchange. "Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?" stackexchange.com. Available at: [Link]

  • Googleapis Patents. "TOMMUNOGLU TUTUULENTI." googleapis.com. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical development. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive framework for establishing the solubility profile of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, a substituted pyridine derivative. While specific solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles and a robust experimental protocol to determine its solubility. The focus is on the widely accepted isothermal equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide will delve into the theoretical underpinnings of solubility, the practical execution of the experimental protocol, data analysis, and the interpretation of results in the context of solvent polarity and intermolecular forces.

Introduction: Understanding the Compound and the Importance of Solubility

5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, with the chemical formula C₈H₈Cl₂N₂O₂, belongs to the class of N-methoxy-N-methylamides, also known as Weinreb amides.[1] These compounds are notable in organic synthesis for their utility in forming carbon-carbon bonds. The pyridine ring, a heterocyclic aromatic compound, is a common scaffold in many pharmaceuticals. The dichloro- substitution on the pyridine ring, along with the carboxamide group, will significantly influence its physicochemical properties, including solubility.

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability, formulation development, and purification processes.[2] A thorough understanding of a compound's solubility in a range of organic solvents with varying polarities is essential for:

  • Crystallization and Purification: Selecting appropriate solvents for recrystallization to obtain a pure solid form.[3]

  • Formulation Development: Designing drug delivery systems, as solubility impacts dissolution rates.

  • Reaction Chemistry: Choosing suitable solvents for chemical reactions to ensure all reactants are in the same phase.

  • Analytical Method Development: Preparing stock solutions and standards for various analytical techniques.

The general principle of "like dissolves like" is a useful starting point for predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5] The polarity of an organic molecule is determined by the presence of polar bonds and functional groups.

Theoretical Framework: The Interplay of Solute, Solvent, and Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process where the rate of dissolution of the solid equals the rate of precipitation. This equilibrium is influenced by several factors, including:

  • Intermolecular Forces: The strength of the interactions between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

  • Temperature: For most solids, solubility increases with increasing temperature.[5]

  • Pressure: For solids and liquids, pressure has a negligible effect on solubility.

  • pH: For ionizable compounds, the pH of the solvent can significantly impact solubility.[6]

The polarity of both the solute and the solvent is a key determinant of solubility.[7] Polar solvents, like alcohols, have large dipole moments and can engage in hydrogen bonding.[7] Non-polar solvents, such as hexane, have low dielectric constants and interact primarily through weaker van der Waals forces.[7] Aprotic polar solvents, like DMSO and acetone, have large dipole moments but do not have hydrogen atoms bonded to electronegative atoms, preventing them from being hydrogen bond donors.[7]

Experimental Protocol: Isothermal Equilibrium Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[6][8] It involves agitating an excess amount of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.

Materials and Equipment
  • 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (solid)

  • A selection of organic solvents with a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.[9]

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[10] The equilibration time should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any undissolved solid particles, either centrifuge the sample or filter it through a syringe filter (0.22 µm).[11] This step is critical to avoid overestimation of solubility.[12]

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide of known concentrations in a suitable solvent (one in which the compound is highly soluble).

    • Develop a suitable HPLC method to separate and quantify the compound. This typically involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[13]

    • Inject the standard solutions to generate a calibration curve (a plot of peak area versus concentration). The calibration curve should be linear over the expected concentration range of the solubility samples.

    • Inject the filtered saturated solutions (appropriately diluted if necessary) into the HPLC system.

    • Determine the concentration of the compound in the saturated solutions by interpolating their peak areas on the calibration curve.[10]

Workflow Diagram

G cluster_prep Preparation of Saturated Solutions cluster_sampling Sample Collection & Preparation cluster_analysis Quantitative Analysis (HPLC) A Add excess compound to solvent in vial B Seal vial and place in orbital shaker A->B C Agitate at constant temperature until equilibrium B->C D Allow excess solid to settle C->D Equilibrium Reached E Withdraw supernatant D->E F Centrifuge or filter the sample E->F H Inject prepared sample into HPLC F->H Analysis G Prepare standard solutions & generate calibration curve G->H I Determine concentration from calibration curve H->I

Sources

Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide: A Methodological Deep Dive

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of 5,6-dich...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, a compound of interest in medicinal chemistry and drug discovery. While a definitive crystal structure is not yet publicly available, this document serves as a detailed roadmap for its elucidation, from synthesis and crystallization to advanced X-ray diffraction techniques and structural analysis. By grounding the discussion in established principles of crystallography and drawing parallels with structurally related compounds, this guide offers field-proven insights into the experimental choices and the significance of the structural data that would be obtained.

Introduction: The Significance of Structural Chemistry in Drug Design

5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (Figure 1) is a halogenated pyridine derivative with a Weinreb amide moiety.[1][2][3] Such compounds are of significant interest in pharmaceutical development due to the versatile reactivity of the Weinreb amide in forming carbon-carbon bonds, a crucial step in the synthesis of complex organic molecules. The pyridine core is a common scaffold in many approved drugs, and the dichloro-substitution pattern can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its binding affinity to biological targets.

A definitive three-dimensional crystal structure is paramount for understanding the molecule's conformation, its potential intermolecular interactions, and for enabling structure-based drug design. This guide will, therefore, detail the necessary steps to achieve this, providing a robust framework for researchers in the field.

Figure 1: Chemical Structure of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide Caption: The chemical structure of the title compound, highlighting the dichlorinated pyridine ring and the N-methoxy-N-methylcarboxamide (Weinreb amide) group.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis Route

A plausible synthetic route for 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide would likely start from 5,6-dichloronicotinic acid. The carboxylic acid would first be activated, for example, by conversion to the corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride. The activated acid chloride would then be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the desired Weinreb amide.[4]

Synthesis_Workflow start 5,6-Dichloronicotinic Acid intermediate 5,6-Dichloronicotinoyl Chloride start->intermediate Acid Activation product 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide intermediate->product Amidation reagent1 SOCl2 or (COCl)2 reagent1->start reagent2 N,O-Dimethylhydroxylamine HCl, Base reagent2->intermediate

Caption: Proposed synthetic workflow for the target compound.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water) should be screened. The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial to allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound in a good solvent is placed as a drop in a sealed container with a larger reservoir of a poor solvent (an "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

    • Cooling: A saturated solution at a higher temperature is slowly cooled to a lower temperature, inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Arrangement

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then rotated in a well-collimated beam of X-rays, and the diffraction pattern is recorded on a detector.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters

ParameterHypothetical ValueSignificance
Chemical formulaC8H8Cl2N2O2Defines the elemental composition of the asymmetric unit.[1][2][3]
Formula weight235.07 g/mol Molar mass of the compound.[2]
Temperature100(2) KLow temperature reduces atomic vibrations, leading to higher quality data.
Wavelength0.71073 Å (Mo Kα)The energy of the X-ray source used for diffraction.
Crystal systemMonoclinic or OrthorhombicBased on the symmetry of the unit cell; common for organic molecules.
Space groupP21/c or P212121Describes the symmetry elements within the crystal lattice.
Unit cell dimensionsa = X Å, b = Y Å, c = Z Åα = 90°, β = Y°, γ = 90°The dimensions and angles of the smallest repeating unit of the crystal.
VolumeV ųThe volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calculated)D g/cm³The calculated density of the crystal.
Absorption coefficientμ mm⁻¹A measure of how much the X-rays are absorbed by the crystal.
F(000)FThe total number of electrons in the unit cell.
Reflections collectedN_collectedThe total number of diffraction spots measured.
Independent reflectionsN_independent [R(int) = R]The number of unique reflections after accounting for symmetry.
Goodness-of-fit on F²SA statistical measure of the quality of the structural refinement.
Final R indices [I>2σ(I)]R1 = x, wR2 = yR-factors are a measure of the agreement between the calculated and observed data.

digraph "SCXRD_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

crystal [label="Single Crystal Selection"]; mount [label="Crystal Mounting"]; xray [label="X-ray Source (e.g., Mo Kα)"]; goniometer [label="Goniometer (Crystal Rotation)"]; detector [label="Detector (Diffraction Pattern)"]; data_proc [label="Data Processing and Reduction"]; structure_sol [label="Structure Solution (Phase Problem)"]; refinement [label="Structure Refinement"]; final_model [label="Final Crystal Structure"];

crystal -> mount; mount -> goniometer; xray -> goniometer [dir=none]; goniometer -> detector; detector -> data_proc; data_proc -> structure_sol; structure_sol -> refinement; refinement -> final_model; }

Caption: The experimental workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) must be translated into a model of the atomic arrangement. This is achieved through a process of structure solution and refinement.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Direct methods or Patterson methods are typically used to obtain an initial estimate of the phases, which allows for the calculation of an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.

Analysis of the Crystal Structure: From Data to Insights

A successful structure determination would provide a wealth of information.

Molecular Conformation

The crystal structure would reveal the preferred conformation of the molecule in the solid state. Key parameters to analyze would include:

  • Torsion Angle of the Weinreb Amide: The planarity of the amide bond and its orientation relative to the pyridine ring.

  • Pyridine Ring Geometry: Any deviations from ideal planarity due to substituent effects.

Intermolecular Interactions

The packing of molecules in the crystal is governed by non-covalent interactions. Analysis of the crystal packing would likely reveal:

  • Hydrogen Bonds: Although the molecule lacks classical hydrogen bond donors, weak C-H···O or C-H···N interactions may be present.[5]

  • Halogen Bonding: The chlorine atoms on the pyridine ring could act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules.

  • π-π Stacking: The electron-deficient pyridine rings could engage in π-π stacking interactions.

Understanding these interactions is crucial for predicting crystal morphology and for understanding the solid-state properties of the material.

Powder X-ray Diffraction (PXRD): A Complementary Technique

While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. A theoretical PXRD pattern can be calculated from the single-crystal structure data. Comparing this calculated pattern to an experimental PXRD pattern of a bulk sample can confirm phase purity and batch-to-batch consistency.

Applications in Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for drug development professionals:

  • Structure-Based Drug Design: The crystal structure can be used to model the binding of the molecule to a target protein, guiding the design of more potent and selective analogs.

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can have different physical properties, such as solubility and bioavailability. Crystallography is essential for identifying and characterizing polymorphs.

  • Intellectual Property: A novel crystal structure can be a key component of a patent application.

Conclusion

The structural elucidation of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide through single-crystal X-ray diffraction is a critical step in fully characterizing this compound. This guide has outlined a comprehensive and scientifically rigorous approach to achieving this, from the initial synthesis and crystallization to the final analysis of the crystal structure. The resulting data would provide profound insights into the molecule's properties and would be a significant enabler for its further development in medicinal chemistry and materials science.

References

  • Crystallography Open Database. Information card for entry 2232562. Retrieved from [Link].

  • NextSDS. 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide. Retrieved from [Link].

  • Reddy, L. S., Babu, N. J., & Nangia, A. (2006). Carboxamide–pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals. Chemical Communications, (13), 1369-1371. Retrieved from [Link].

  • PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link].

  • Royal Society of Chemistry. DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridine - Supporting Information. Retrieved from [Link].

  • ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Retrieved from [Link].

  • PubChem. 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3). Retrieved from [Link].

  • Technical Disclosure Commons. Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Retrieved from [Link].

  • PubChemLite. 5,6-dichloro-n,n-dimethylpyridine-3-carboxamide (C8H8Cl2N2O). Retrieved from [Link].

  • MDPI. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link].

  • Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Retrieved from [Link].

  • International Science Community Association. X-Ray Diffraction Study and Biological Analysis of Transition Metal Complexes of N-4-Disubstituted Thiosemicarbazone. Retrieved from [Link].

  • IntechOpen. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link].

  • Cambridge University Press. Powder Diffraction Journal – Volume 30. Retrieved from [Link].

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide from 5,6-dichloronicotinic acid

Application Note & Protocol: Synthesis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 5,6-dichloro-N-methoxy-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, a Weinreb-Nahm amide, from its corresponding carboxylic acid. Weinreb amides are exceptionally stable and versatile intermediates in organic synthesis, renowned for their ability to react cleanly with organometallic reagents to form ketones or with reducing agents to yield aldehydes, effectively preventing over-addition.[1][2][3] This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a highly efficient coupling reagent, ensuring rapid reaction times and high yields with minimal side-product formation.[4][5][6] This guide is designed for researchers in medicinal chemistry and drug development, offering detailed procedural steps, mechanistic insights, characterization data, and troubleshooting advice.

Introduction and Scientific Background

The Weinreb-Nahm amide is a critical functional group in modern organic chemistry, serving as a reliable precursor for the synthesis of ketones and aldehydes.[1][7] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this moiety's unique stability stems from the formation of a stable chelated tetrahedral intermediate upon reaction with organometallic reagents, which resists the common problem of over-addition that plagues reactions with other acyl compounds like acid chlorides or esters.[1][2]

The target molecule, 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, incorporates the dichloropyridine scaffold, a common structural motif in pharmacologically active compounds. The conversion of 5,6-dichloronicotinic acid to its Weinreb amide derivative opens a synthetic pathway to a variety of substituted pyridyl ketones, which are valuable building blocks in drug discovery.

This protocol utilizes HATU, a uronium salt-based coupling reagent, which is preferred for its high efficiency, fast reaction rates, and ability to suppress racemization in chiral substrates.[4][5][8]

Reaction Scheme and Mechanism

Overall Transformation

The synthesis involves the coupling of 5,6-dichloronicotinic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of HATU as the coupling agent and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).

Reaction Scheme

Figure 1. Synthesis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

Mechanism of HATU-Mediated Coupling

The HATU-mediated amide bond formation proceeds through a well-established two-stage mechanism.[5][9][10]

  • Activation of the Carboxylic Acid: The non-nucleophilic base, DIPEA, first deprotonates the carboxylic acid. The resulting carboxylate anion then attacks the electron-deficient carbon of HATU. This forms a highly reactive OAt-active ester intermediate and releases tetramethylurea as a byproduct.[4][9]

  • Nucleophilic Acyl Substitution: The amine nitrogen of N,O-dimethylhydroxylamine (liberated from its hydrochloride salt by DIPEA) attacks the carbonyl carbon of the activated ester. This nucleophilic attack leads to the formation of the desired amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt).[5][8]

The pyridine nitrogen atom within the HATU structure is thought to facilitate the reaction via a neighboring group effect, stabilizing the transition state and accelerating the coupling process.[4]

HATU_Mechanism Figure 2. Simplified HATU Coupling Mechanism Acid R-COOH (5,6-Dichloronicotinic Acid) ActiveEster OAt-Active Ester (Reactive Intermediate) Acid->ActiveEster + HATU + DIPEA inv2 Amine MeO(Me)NH (Weinreb Amine) inv1 Product Product (Weinreb Amide) inv1->Product Nucleophilic Attack inv2->Product Workflow Figure 3. Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware (N2 Atmosphere) B Weigh Reagents: Acid, Amine HCl, HATU A->B C Add Anhydrous DMF B->C D Cool to 0 °C C->D E Add DIPEA Dropwise D->E F Stir at RT (2-4h) E->F G Dilute with EtOAc F->G H Aqueous Washes (NaHCO3, H2O, Brine) G->H I Dry (Na2SO4) & Concentrate H->I J Flash Column Chromatography I->J K Characterize Pure Product (NMR, MS) J->K

Sources

Application

Application Note: Chemoselective Grignard Reaction for Ketone Synthesis using 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide

Abstract: This document provides a comprehensive guide for performing a chemoselective Grignard reaction on 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide. The primary challenge in this synthesis is achieving sele...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for performing a chemoselective Grignard reaction on 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide. The primary challenge in this synthesis is achieving selective nucleophilic addition at the Weinreb amide carbonyl carbon without reacting with the two chloro-substituents on the electron-deficient pyridine ring. This application note elucidates the underlying chemical principles, details the critical experimental parameters for maximizing selectivity and yield, and presents a robust, step-by-step protocol suitable for researchers in synthetic chemistry and drug development.

Introduction and Scientific Principles

Pyridyl ketones are privileged structural motifs in medicinal chemistry and materials science. Their synthesis often requires precise control over reactivity, especially on highly functionalized precursors. The Grignard reaction is a cornerstone of C-C bond formation, but its high reactivity can lead to a lack of selectivity.[1] The use of an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide, provides a powerful solution to the classic problem of over-addition, which typically plagues reactions of Grignard reagents with esters or acid chlorides.[2][3]

The Role of the Weinreb-Nahm Amide

The remarkable stability of the Weinreb-Nahm amide towards Grignard reagents stems from its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[2][4] This intermediate is sufficiently stable at low temperatures to prevent its collapse and the formation of a ketone until an aqueous workup is performed. This chelation effectively protects the initial addition product from a second nucleophilic attack, thus cleanly yielding the desired ketone.[2][5]

Figure 1: Chelation-stabilized Grignard addition to a Weinreb amide.
Chemoselectivity on the Dichloropyridine Ring

The substrate, 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, presents two potential sites for side reactions: the C5-Cl and C6-Cl bonds. Grignard reagents can, under certain conditions, induce metal-halogen exchange or participate in transition-metal-catalyzed cross-coupling reactions.[6][7] However, in the absence of a catalyst and under kinetic control (i.e., low temperature), the nucleophilic addition to the highly electrophilic carbonyl carbon of the Weinreb amide is significantly faster and more favorable than reaction at the less electrophilic C-Cl bonds of the pyridine ring. Maintaining low reaction temperatures is therefore paramount to ensure high chemoselectivity.

Critical Experimental Parameters

Precise control over experimental conditions is essential for a successful and reproducible outcome. The following parameters must be carefully managed.

  • Anhydrous Conditions: Grignard reagents are potent bases and are readily quenched by protic sources, including atmospheric moisture. All glassware must be rigorously dried (flame- or oven-dried), and all solvents and reagents must be anhydrous.[8] The reaction should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: The formation of the Grignard reagent is highly exothermic, and its subsequent reaction with the substrate also releases heat.[8][9] The reaction should be maintained at a low temperature (e.g., -20 °C to 0 °C) to manage the exotherm, prevent side reactions, and ensure the stability of the chelated intermediate.[2][10]

  • Solvent Selection: The choice of solvent is critical. Ethers are the solvents of choice as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.[11] Tetrahydrofuran (THF) is generally preferred for its excellent solvating properties.

SolventBoiling Point (°C)Dielectric ConstantSuitability Notes
Tetrahydrofuran (THF) 667.6Excellent. Good solvating power for both reagent and substrate.
Diethyl Ether (Et₂O) 34.64.3Good. Traditional solvent, but its high volatility can be a concern.
Dichloromethane (DCM) 39.69.1Unsuitable. Can react with the Grignard reagent.
Hexane 691.9Unsuitable. Poor solvent for the Grignard reagent complex.
  • Rate of Addition: The Grignard reagent must be added to the substrate solution slowly and in a controlled, dropwise manner.[8] This practice maintains a low concentration of the nucleophile, preventing localized temperature spikes and minimizing the potential for side reactions.

  • Stoichiometry: A slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is recommended to ensure complete consumption of the starting material. The exact amount should be determined based on the precise titer of the Grignard reagent solution.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of an aryl Grignard reagent (e.g., Phenylmagnesium Bromide) with 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

Materials and Reagents
ReagentCAS NumberM.W.Amount (Example)Moles (Example)
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide162327-73-3249.071.00 g4.01 mmol
Phenylmagnesium Bromide (3.0 M in Et₂O)100-58-3181.311.6 mL4.82 mmol (1.2 eq)
Anhydrous Tetrahydrofuran (THF)109-99-972.1120 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.4915 mL-
Ethyl Acetate (EtOAc)141-78-688.113 x 20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Equipment
  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Addition funnel or syringe pump for controlled addition

  • Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)

  • Thermometer

Reaction Procedure
  • Setup: Assemble the flame-dried three-neck flask with a stir bar, thermometer, and a septum. Purge the flask with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

  • Dissolution: To the flask, add 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (1.00 g, 4.01 mmol) and anhydrous THF (20 mL). Stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the reaction flask to -20 °C using a suitable cooling bath.

  • Grignard Addition: Charge a syringe with Phenylmagnesium Bromide solution (1.6 mL of 3.0 M solution, 4.82 mmol). Add the Grignard reagent to the stirred substrate solution dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -20 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by quenching a small aliquot in saturated aq. NH₄Cl.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) while the flask is still in the cooling bath. A precipitate (magnesium salts) will form.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired (5,6-dichloropyridin-3-yl)(phenyl)methanone.

Workflow and Safety Considerations

Experimental Workflow Diagram

Workflow A 1. Setup Flame-dried glassware under N2/Ar atmosphere. B 2. Dissolve Substrate Add Weinreb amide and anhydrous THF. A->B C 3. Cool Reaction Maintain at -20 °C. B->C D 4. Controlled Addition Add Grignard reagent dropwise. Monitor temperature. C->D E 5. Reaction & Monitoring Stir for 1h at -20 °C. Check completion via TLC/LC-MS. D->E F 6. Quench Slowly add sat. aq. NH4Cl at low temperature. E->F G 7. Aqueous Workup Warm to RT, extract with EtOAc. F->G H 8. Purification Dry, concentrate, and purify via column chromatography. G->H

Figure 2: General experimental workflow for the chemoselective Grignard reaction.
Safety Precautions
  • Exothermic Hazard: Grignard reactions are highly exothermic and can lead to runaway reactions if not properly controlled. Always use a cooling bath and add reagents slowly.[9][12]

  • Fire Hazard: Ethereal solvents like THF and diethyl ether are extremely flammable. Perform the reaction in a well-ventilated chemical fume hood, away from any ignition sources.[9]

  • Reactivity with Water: Grignard reagents react violently with water. Ensure all equipment is dry and use anhydrous solvents.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling these reagents.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No reaction or very slow initiation 1. Wet glassware or solvents.[8]2. Passivated magnesium surface (if preparing reagent in-situ).[8]3. Low quality/titer of commercial Grignard reagent.1. Ensure all glassware is rigorously flame/oven-dried and use fresh anhydrous solvents.2. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[8]3. Titrate the Grignard reagent before use to confirm its concentration.
Low Yield of Ketone 1. Incomplete reaction.2. Grignard reagent was quenched by moisture/air.3. Product lost during workup/purification.1. Increase reaction time or use a slight additional excess of Grignard reagent.2. Ensure a robust inert atmosphere throughout the reaction.3. Perform extractions carefully to ensure complete recovery.
Formation of Side Products (e.g., tertiary alcohol) 1. Reaction temperature was too high, causing the intermediate to collapse prematurely.[2]2. Quench was not performed at low temperature.1. Maintain strict temperature control below 0 °C, preferably colder.2. Always add the quenching solution while the reaction is still cold.

References

  • Garg, N. K. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry.

  • American Chemical Society. (2025). Grignard Reaction - Laboratory Reaction Safety Summary.

  • Vapourtec. Grignard Chemistry.

  • Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide).

  • Organic Syntheses. (2024). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Org. Synth. 2024, 101, 61-83.

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).

  • ChemInform Abstract. (2016). Grignard Reactions Involving Halogenated Pyrimidines.

  • Helmholtz-Zentrum Dresden-Rossendorf. Process control and real-time monitoring of Grignard reactions.

  • BenchChem. (2025). Optimizing temperature and addition rate for Grignard reagent synthesis.

  • ResearchGate. (2007). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.

  • PMC. (2018). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.

  • Mettler-Toledo AutoChem. (2003). Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere.

  • Organic Chemistry Portal. Grignard Reaction.

  • Wikipedia. Weinreb ketone synthesis.

  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.

  • Journal of the American Chemical Society. (1952). Solvent Effects in the Grignard Reaction.

  • ResearchGate. (2002). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes.

  • PMC. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

  • ACS Publications. (2012). Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides.

  • Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW.

  • The Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs..

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.

  • ResearchGate. (2026). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.

  • ResearchGate. (2024). Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures.

  • Pearson. Which of the following compounds are suitable solvents for Grignard reactions?.

  • ACS Publications. (2024). Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures.

  • PMC. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.

  • Journal of the Chemical Society C: Organic. (1968). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines.

  • Sigma-Aldrich. 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

  • Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines.

  • PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.

  • Tokyo Chemical Industry Co., Ltd. Grignard Reaction.

  • ChemRxiv. (2022). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.

  • PMC. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.

  • Schnyder Chemsafety. Grignard-reagent formation in Multi-product facilities.

  • NextSDS. 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

  • Sigma-Aldrich. 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

Sources

Method

Organolithium addition to 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide

Application Note & Protocol Topic: Organolithium Addition to 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide for the Synthesis of Novel Pyridyl Ketones Audience: Researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Organolithium Addition to 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide for the Synthesis of Novel Pyridyl Ketones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridyl Ketones

Pyridyl ketones are privileged structural motifs found in a vast array of pharmacologically active compounds and functional materials. The precise installation of a ketone functional group on a substituted pyridine core serves as a versatile synthetic handle for further molecular elaboration, enabling access to diverse chemical libraries for drug discovery. Specifically, the 5,6-dichloropyridine scaffold is of significant interest, as the chloro-substituents can be further functionalized, for instance, through transition-metal-catalyzed cross-coupling reactions.

This document provides a comprehensive guide to the synthesis of 5,6-dichloropyridin-3-yl ketones via the organolithium addition to an N-methoxy-N-methylamide (Weinreb amide). The use of the Weinreb amide is critical, as it masterfully circumvents the common problem of over-addition associated with the reaction of organometallics with other acylating agents like esters or acid chlorides.[1][2] We will delve into the underlying mechanism, provide a robust and detailed experimental protocol, and emphasize the stringent safety measures required when handling highly reactive organolithium reagents.

Scientific Principles and Reaction Mechanism

The success of the Weinreb ketone synthesis lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack by the organolithium reagent.[3][4] The N-methoxy group's oxygen atom chelates the lithium cation, forming a stable five-membered ring.[5] This chelated intermediate is unreactive towards further nucleophilic addition and remains intact at low temperatures until it is deliberately hydrolyzed during aqueous work-up to yield the desired ketone.[1]

The reaction proceeds as follows:

  • Nucleophilic Attack: The organolithium reagent (R-Li), a potent nucleophile, adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of Chelated Intermediate: A stable, six-coordinate lithium complex is formed, preventing the collapse of the tetrahedral intermediate and subsequent over-addition.

  • Aqueous Work-up: Upon introduction of a mild acid (e.g., NH₄Cl), the intermediate is protonated and subsequently hydrolyzes to furnish the final ketone product and N,O-dimethylhydroxylamine hydrochloride.

The electron-withdrawing nature of the two chlorine atoms at the 5- and 6-positions of the pyridine ring deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack. While this enhances the electrophilicity of the carbonyl group at the 3-position, it also introduces the potential for side reactions, such as lithium-halogen exchange. Performing the reaction at very low temperatures (e.g., -78 °C) is crucial to ensure that the rate of addition to the Weinreb amide is significantly faster than any competing pathways.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Critical Safety Protocols for Handling Organolithium Reagents

Organolithium reagents are pyrophoric, reacting violently with air and moisture, and are highly corrosive.[6][7] Strict adherence to safety protocols is not optional; it is an absolute requirement for the prevention of serious incidents.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat (e.g., Nomex), chemical splash goggles, and fully enclosed shoes.[8] Double gloving with an inner nitrile glove and an outer neoprene or butyl rubber glove is highly recommended.[9]

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere (dry argon or nitrogen) using a Schlenk line or an inert-atmosphere glovebox.[10] All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and cooled under a stream of inert gas immediately before use.[7]

  • Working Alone: Never handle pyrophoric reagents when working alone. A "buddy system" ensures immediate assistance is available in an emergency.[9]

  • Reagent Transfer: Use clean, oven-dried syringes with Luer-lock tips or a double-ended needle (cannula) for transfers.[10] To prevent leaks, select a syringe with a volume at least twice that of the reagent to be transferred.[10] Never invert the reagent bottle; maintain positive inert gas pressure and withdraw the liquid with the needle tip below the surface.[9]

  • Emergency Preparedness: Keep a container of powdered lime or dry sand within arm's reach to smother small spills.[6] An ABC-type dry powder fire extinguisher should be immediately accessible. Do not use a water or CO₂ extinguisher on an organolithium fire. Ensure a safety shower and eyewash station are unobstructed and within a 10-second travel time.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the addition of an organolithium reagent (e.g., n-butyllithium) to the title compound.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier ExampleNotes
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide>95%Custom SynthesisMust be dry.
Organolithium Reagent (e.g., n-BuLi)Solution in hexanes (e.g., 1.6 M)Sigma-AldrichFresh bottle recommended. Titrate if concentration is uncertain.[10]
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O, inhibitor-freeAcros OrganicsPurify using a solvent purification system or distill from Na/benzophenone.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeFisher ScientificFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeEMD MilliporeFor drying the organic layer.
Silica Gel230-400 meshMerckFor column chromatography.
Experimental Workflow Diagram

Workflow setup 1. Apparatus Setup - Dry glassware - Assemble under Argon/N₂ dissolve 2. Reagent Preparation - Dissolve Weinreb amide in anhydrous THF - Cool to -78 °C (dry ice/acetone bath) setup->dissolve addition 3. Nucleophilic Addition - Slowly add organolithium reagent dropwise - Maintain temperature at -78 °C dissolve->addition stir 4. Reaction - Stir at -78 °C for 1-2 hours addition->stir quench 5. Quenching - Slowly add sat. aq. NH₄Cl at -78 °C - Warm to room temperature stir->quench workup 6. Work-up - Extract with EtOAc - Wash with brine, dry over MgSO₄ quench->workup purify 7. Purification & Analysis - Concentrate in vacuo - Purify by column chromatography - Characterize (NMR, MS) workup->purify

Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Apparatus Setup: Assemble a three-necked, round-bottom flask (oven-dried) equipped with a magnetic stir bar, a thermometer or thermocouple, a nitrogen/argon inlet, and a rubber septum.[11] Maintain a positive pressure of inert gas throughout the procedure.

  • Reaction Setup: Under a positive flow of inert gas, charge the flask with 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (1.0 equiv). Add anhydrous THF (approx. 0.1-0.2 M concentration) via syringe.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.[11]

  • Organolithium Addition: Using a dry syringe, slowly add the organolithium reagent (1.1 equiv) dropwise to the stirred solution over 20-30 minutes. Crucial: Maintain the internal temperature below -70 °C during the addition to prevent side reactions. A slight color change may be observed.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots in saturated NH₄Cl. A typical reaction time is 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution via syringe, ensuring the internal temperature does not rise excessively.[11]

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Deactivated organolithium reagent.[9]2. Presence of moisture or protic impurities.3. Reaction temperature too low for the specific organolithium.1. Use a fresh bottle of reagent or titrate the existing solution to determine its molarity accurately.2. Ensure all glassware is meticulously dried and solvents are anhydrous.3. For less reactive organolithiums, consider allowing the reaction to slowly warm to -40 °C.
Formation of Multiple Byproducts 1. Reaction temperature was too high, leading to side reactions (e.g., lithium-halogen exchange).2. "Hot spots" from too rapid addition of the organolithium.1. Maintain strict temperature control at -78 °C.2. Ensure slow, dropwise addition with efficient stirring. Add the reagent subsurface if necessary.
Starting Material Remains 1. Insufficient organolithium reagent added.2. Reaction time was too short.1. Use a slight excess of organolithium (e.g., 1.1-1.2 equiv).2. Continue stirring at -78 °C and monitor by TLC/LC-MS until completion.

References

  • Giannerini, M., et al. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications, 52(6), 1206-1209. [Link]

  • University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • FMC Lithium. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

  • Giannerini, M., et al. (2016). Supporting Information for: One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Chemical Communications. [Link]

  • St. Jean, R. A., et al. (2018). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (136), 57688. [Link]

  • UC Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • Seong, M. R., et al. (1998). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. Synthetic Communications, 28(1), 121-127. [Link]

  • Cini, E., et al. (2017). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. Chemistry – A European Journal, 23(52), 12698-12702. [Link]

  • Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Collum, D. B., et al. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry, 71(19), 7117-7124. [Link]

  • SaskOER. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

Sources

Application

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide

Abstract This document provides a detailed protocol for the synthesis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, a specialized Weinreb amide. Weinreb amides are exceptionally valuable intermediates in orga...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, a specialized Weinreb amide. Weinreb amides are exceptionally valuable intermediates in organic synthesis, prized for their ability to react cleanly with organometallic reagents to yield ketones or with reducing agents to produce aldehydes, effectively preventing the common issue of over-addition.[1][2] This protocol starts from the commercially available 5,6-dichloronicotinic acid and proceeds through an acid chloride intermediate. We will elaborate on the mechanistic underpinnings, provide a meticulously detailed step-by-step procedure, and offer expert insights into critical aspects of the synthesis, work-up, and purification.

Introduction and Scientific Principle

The N-methoxy-N-methylamide functional group, commonly known as the Weinreb amide, represents a cornerstone in modern synthetic chemistry for the controlled formation of carbon-carbon bonds.[1] Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb amide's reaction with organolithium or Grignard reagents halts at the ketone stage. This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate, which resists further nucleophilic attack until acidic work-up.[1]

The synthesis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide involves the conversion of the parent carboxylic acid, 5,6-dichloronicotinic acid, into the corresponding Weinreb amide. While direct amidation of carboxylic acids is possible using various peptide coupling reagents[3][4][5], a robust and widely applicable method involves a two-step process: activation of the carboxylic acid followed by nucleophilic substitution. This protocol employs the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with N,O-dimethylhydroxylamine.

Reaction Scheme:

The overall transformation is depicted below:

  • Activation: 5,6-dichloronicotinic acid is converted to 5,6-dichloronicotinoyl chloride.

  • Amide Formation: The acyl chloride reacts with N,O-dimethylhydroxylamine to yield the target Weinreb amide.

Caption: Overall two-step synthesis pathway.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of this experiment. All reagents should be of high purity (≥97%). Anhydrous solvents are essential for the activation step.

ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Key Properties
5,6-Dichloronicotinic Acid41667-95-2C₆H₃Cl₂NO₂192.00Solid
Oxalyl Chloride79-37-8C₂Cl₂O₂126.93Liquid, corrosive, moisture-sensitive
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, catalyst
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous solvent
N,O-Dimethylhydroxylamine HCl6638-79-5C₂H₈ClNO97.54Solid, hygroscopic
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Liquid, base, stench
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Solvent for extraction/chromatography
Hexanes110-54-3C₆H₁₄86.18Solvent for chromatography
Saturated aq. NaHCO₃---Aqueous solution for work-up
Brine---Saturated aq. NaCl for work-up
Anhydrous MgSO₄ or Na₂SO₄---Drying agent

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials. Oxalyl chloride is toxic and corrosive and reacts violently with water. Triethylamine has a strong, unpleasant odor. All steps must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Part A: Synthesis of 5,6-Dichloronicotinoyl Chloride (Intermediate)
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,6-dichloronicotinic acid (3.84 g, 20.0 mmol).

  • Inert Atmosphere: Fit the flask with a reflux condenser topped with a gas inlet adapter connected to a nitrogen or argon line. Purge the system for 5-10 minutes to ensure an inert, anhydrous atmosphere.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask via syringe. Stir the resulting suspension.

  • Catalyst Addition: Add one drop of anhydrous N,N-dimethylformamide (DMF) to the suspension.

    • Expert Insight: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acid chloride. Only a catalytic amount is necessary.

  • Reagent Addition: Slowly add oxalyl chloride (2.1 mL, 24.0 mmol, 1.2 equivalents) dropwise to the stirring suspension at room temperature over 10 minutes.

    • Causality Note: A slow addition rate is crucial to control the vigorous gas evolution (CO₂ and CO) that occurs during the reaction.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-3 hours, often indicated by the cessation of gas evolution and the formation of a clear solution.

  • Completion: Once the reaction is complete, the resulting solution of 5,6-dichloronicotinoyl chloride is used directly in the next step without isolation.

Part B: Synthesis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide
  • Amine Solution Prep: In a separate dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (2.15 g, 22.0 mmol, 1.1 equivalents) in anhydrous DCM (50 mL).

  • Cooling: Cool this suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (TEA, 6.1 mL, 44.0 mmol, 2.2 equivalents) to the suspension. Stir for 10-15 minutes at 0 °C.

    • Expert Insight: Two equivalents of base are required. The first equivalent neutralizes the hydrochloride salt to liberate the free amine. The second equivalent scavenges the HCl generated during the acylation reaction.[6]

  • Addition of Acid Chloride: While maintaining the temperature at 0 °C, add the solution of 5,6-dichloronicotinoyl chloride prepared in Part A to the amine solution dropwise via a cannula or dropping funnel over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid chloride is consumed. (Eluent: 30-50% Ethyl Acetate in Hexanes).

Part C: Work-up and Purification
  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 40 mL) - to remove any unreacted acid and neutralize HCl.

    • Water (1 x 40 mL).

    • Brine (1 x 40 mL) - to facilitate phase separation.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

    • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Concentrate the pure fractions under reduced pressure to afford 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide as a solid. Dry the product under high vacuum.

Experimental Workflow and Expected Results

The entire process from setup to purified product can be visualized as a linear workflow.

Workflow A Setup: Acid + Anhydrous DCM under N₂ Atmosphere B Add cat. DMF and Oxalyl Chloride (0°C to RT) A->B Activation C Acid Chloride Formation (2-3 hours) B->C E Slowly Add Acid Chloride Solution to Amine at 0°C C->E D Prepare Amine Solution: MeO(Me)NH•HCl + TEA in DCM at 0°C D->E Combine F Reaction: Warm to RT (2-4 hours) E->F Amidation G Aqueous Work-up: Quench, Extract, Wash F->G H Dry & Concentrate G->H I Purification: Silica Gel Chromatography H->I J Final Product(Solid) I->J

Caption: Step-by-step experimental workflow diagram.

Expected Results
ParameterExpected Value
Product 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide
CAS Number 162327-73-3[7]
Molecular Formula C₈H₈Cl₂N₂O₂
Appearance White to off-white solid
Yield 75-90% (typical range for this type of reaction)
¹H NMR (CDCl₃) δ ~8.5-8.7 (s, 1H, Ar-H), ~8.1-8.3 (s, 1H, Ar-H), 3.55 (s, 3H, N-CH₃), 3.35 (s, 3H, O-CH₃) ppm. Note: Exact shifts may vary slightly.
¹³C NMR (CDCl₃) δ ~165 (C=O), ~150, ~145, ~138, ~130, ~125 (Ar-C), ~61 (O-CH₃), ~34 (N-CH₃) ppm. Note: Exact shifts may vary slightly.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]

  • Organic Chemistry Portal. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link]

  • Kumar, A., et al. (2012). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. European Journal of Organic Chemistry, 2012(21), 3961-3965. [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

  • Woo, J. C. S., et al. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Shimada, N., et al. (2020). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications, 56(82), 12386-12389. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • Lee, J.-I., & Jung, H.-J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 26(12), 2035-2037. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

Sources

Method

Application Note: Applications of 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide in Heterocyclic Synthesis

Executive Summary In advanced medicinal chemistry and heterocyclic synthesis, 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (often referred to as 5,6-dichloro-N-methoxy-N-methylnicotinamide) serves as a highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and heterocyclic synthesis, 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (often referred to as 5,6-dichloro-N-methoxy-N-methylnicotinamide) serves as a highly versatile, bifunctional building block. Derived from 5,6-dichloronicotinic acid, this specific Weinreb amide bridges the gap between simple commercially available starting materials and complex, highly functionalized pyridine scaffolds. Its primary utility lies in its ability to undergo strictly controlled mono-additions with organometallic reagents or hydrides, preventing the over-addition typically observed with standard esters or acid chlorides. This guide details the mechanistic rationale, self-validating experimental protocols, and pharmaceutical applications of this critical intermediate.

Mechanistic Rationale: The Weinreb Advantage in Pyridine Scaffolds

The direct transformation of carboxylic acids or esters to aldehydes and ketones using organometallic reagents frequently suffers from poor yields due to the high reactivity of the intermediate, which rapidly undergoes over-addition to form tertiary alcohols.

The conversion of the 5,6-dichloropyridine core to its corresponding N-methoxy-N-methylamide circumvents this limitation. Upon nucleophilic attack by a Grignard reagent, organolithium, or hydride, the Weinreb amide forms a 1[1]. The coordination of the metal cation (e.g., Mg²⁺, Li⁺, or Al³⁺) between the methoxy oxygen and the carbonyl oxygen locks the tetrahedral intermediate in place. This unique and steady cyclic intermediate 2[2], only collapsing to the desired carbonyl compound upon the introduction of an aqueous acidic quench.

Weinreb_Mechanism Weinreb Weinreb Amide (R-CO-N(OMe)Me) Intermediate 5-Membered Metal Chelate Weinreb->Intermediate Addition Nucleophile Nucleophile (R'-MgX or DIBAL-H) Nucleophile->Intermediate Metal Coordination Product Ketone or Aldehyde (No Over-addition) Intermediate->Product Chelate Collapse Quench Aqueous Acid (H3O+) Quench->Product Hydrolysis

Mechanistic pathway of Weinreb amide nucleophilic addition and chelate collapse.

Key Synthetic Applications & Self-Validating Protocols

Controlled Reduction to 5,6-Dichloronicotinaldehyde

Aldehydes are critical electrophilic nodes for reductive aminations, Wittig olefinations, and cross-coupling reactions.

Expertise & Causality: Diisobutylaluminum hydride (DIBAL-H) is preferred over LiAlH₄ for this transformation. Its steric bulk and milder reactivity profile at cryogenic temperatures (-78 °C) ensure strict mono-reduction. The use of Rochelle's salt (potassium sodium tartrate) during the workup is non-negotiable; DIBAL-H leaves behind aluminum salts that form thick, unfilterable emulsions in water. The tartrate tightly chelates the aluminum, breaking the emulsion and allowing clean phase separation.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert Argon atmosphere. Causality: Trace water reacts violently with DIBAL-H, destroying the reagent stoichiometry and generating H₂ gas.

  • Dissolution: Dissolve 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (1.0 equiv, 5.0 mmol) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Cooling: Submerge the flask in a dry ice/acetone bath and equilibrate to -78 °C for 15 minutes.

  • Addition: Slowly add DIBAL-H (1.0 M in toluene, 1.2 equiv, 6.0 mmol) dropwise via a syringe pump. Causality: Dropwise addition prevents localized exothermic spikes that could prematurely collapse the tetrahedral intermediate, leading to over-reduction to the alcohol.

  • Validation & Monitoring: Stir for 1.5 hours at -78 °C. Validate reaction progress via TLC (Hexanes/Ethyl Acetate 7:3, UV 254 nm). The starting material spot should completely disappear, replaced by a lower-Rf aldehyde spot.

  • Quench: Quench the reaction strictly at -78 °C by the slow addition of methanol (10 mL) to destroy excess DIBAL-H, followed by 20 mL of a saturated aqueous solution of Rochelle's salt.

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 1–2 hours. Self-Validation: The initially milky, opaque mixture will transition into two clear, distinct liquid phases.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5,6-dichloronicotinaldehyde.

Alkylation to 3-Acyl-5,6-dichloropyridines

The conversion of the Weinreb amide to a ketone allows for the installation of diverse alkyl or aryl groups, extending the heterocyclic scaffold.

Expertise & Causality: Grignard reagents (R-MgX) are preferred over organolithiums for this specific highly-halogenated pyridine core to minimize unwanted halogen-metal exchange at the 5- or 6-chloro positions.

Step-by-Step Protocol:

  • Dissolution: Dissolve the Weinreb amide (1.0 equiv, 5.0 mmol) in anhydrous THF (0.2 M) under Argon. Causality: THF acts as a coordinating solvent, stabilizing the Grignard reagent as a monomeric species.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Add the desired Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether, 1.5 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Quench: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Causality: A strong acid (like HCl) would protonate the newly formed pyridine and potentially catalyze side reactions. Saturated NH₄Cl (pH ~6) is mildly acidic enough to break the magnesium chelate and protonate the leaving group without degrading the product.

  • Isolation: Extract with Ethyl Acetate (3 × 30 mL), wash with brine, dry over MgSO₄, and concentrate to yield the corresponding 3-acyl-5,6-dichloropyridine.

Case Study: Assembly of TRPV1 Antagonist Scaffolds

The 5,6-dichloropyridine core is a privileged pharmacophore in the design of3, which are heavily investigated for the treatment of nociceptive and neuropathic pain[3]. The synthesis of these therapeutics often begins by reacting 5,6-dichloronicotinic acid with N,O-dimethylhydroxylamine hydrochloride and EDCI to form the Weinreb amide[3]. This intermediate serves as the critical junction to install the necessary linker (via the aldehyde) that connects the dichloropyridine headgroup to a piperazine-urea tail.

TRPV1_Workflow SM 5,6-Dichloronicotinic Acid WA 5,6-Dichloro-N-methoxy- N-methylnicotinamide SM->WA EDCI, NHMe(OMe)·HCl Aldehyde 5,6-Dichloronicotinaldehyde WA->Aldehyde DIBAL-H, -78°C Coupling Reductive Amination Aldehyde->Coupling Piperazine Deriv. TRPV1 TRPV1 Antagonist (Piperazine Urea Deriv.) Coupling->TRPV1 Isocyanate Addition

Synthetic workflow for TRPV1 antagonists using the dichlorinated Weinreb amide.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters for the synthesis and downstream transformations of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

TransformationPrimary ReagentEquivalentsSolventTemp (°C)Time (h)Typical Yield (%)
Amidation (Synthesis) EDCI, HOBt, NHMe(OMe)·HCl1.1DCM254 – 1285 – 95
Reduction to Aldehyde DIBAL-H1.1 – 1.2THF / DCM-781 – 275 – 85
Alkylation (Methyl Ketone) MeMgBr1.5 – 2.0THF0 to 252 – 470 – 90
Arylation (Aryl Ketone) Ar-MgBr1.5 – 2.0THF0 to 253 – 565 – 80

References

  • [1] Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI.

  • [3] TRPV1 antagonists and uses thereof - EP 2604598 A1. European Patent Office.

  • [2] Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.

Sources

Application

Application Note: Catalytic Cross-Coupling and Site-Selective Functionalization Using 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocol Introduction & Mechanistic Rationale In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocol

Introduction & Mechanistic Rationale

In modern medicinal chemistry, functionalized pyridines are ubiquitous structural motifs. The compound 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (CAS: 162327-73-3) serves as a highly versatile, bifunctional building block. It combines two orthogonal reactive sites: a uniquely activated 5,6-dichloropyridine core and a C3-positioned Weinreb amide [1].

The Causality of Site-Selectivity

When subjecting 5,6-dichloropyridines to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the two carbon-chlorine bonds exhibit distinct electronic environments. The C6 position is highly activated toward oxidative addition by palladium or nickel catalysts due to the strong inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen [2]. Consequently, cross-coupling occurs with extreme regioselectivity at C6, leaving the C5-chloride intact for subsequent, more forcing orthogonal functionalizations.

The Weinreb Amide Advantage

The N-methoxy-N-methylamide (Weinreb amide) moiety at the C3 position allows for the precise synthesis of ketones. Unlike standard esters or acid chlorides, the addition of a Grignard or organolithium reagent to a Weinreb amide forms a highly stable, five-membered cyclic chelate intermediate (coordinated via the methoxy oxygen and the carbonyl oxygen to the metal). This intermediate resists collapse until the reaction is quenched with aqueous acid, entirely preventing the common problem of nucleophilic over-addition that leads to tertiary alcohols [3].

Application in Drug Discovery

Derivatives of 5,6-dichloronicotinic acid and its Weinreb amide are critical precursors in the synthesis of several active pharmaceutical ingredients (APIs), including TRPV1 antagonists, Avatrombopag analogs, and PI3K- γ inhibitors [4]. For instance, PI3K- γ is predominantly expressed in leukocytes and is a major target for autoimmune diseases and cancer immunotherapy.

G GPCR GPCR Activation PI3KG PI3K-gamma GPCR->PI3KG PIP3 PIP3 Production PI3KG->PIP3 AKT AKT Signaling PIP3->AKT INFLAM Inflammation & Leukocyte Activation AKT->INFLAM INHIB Pyridine-based Inhibitor (Derived from Weinreb Amide) INHIB->PI3KG Inhibits

PI3K-gamma signaling pathway and targeted inhibition by pyridine-based antagonists.

Quantitative Data: Optimization of Cross-Coupling

To achieve maximum yield and regioselectivity at the C6 position, the choice of catalyst and ligand is paramount. While standard Pd(PPh 3​ ) 4​ is effective, bidentate ligands like dppf or bulky monophosphines like XPhos significantly accelerate the transmetalation step and suppress proto-deboronation.

Table 1: Optimization of C6-Selective Suzuki-Miyaura Coupling

CatalystLigandBaseSolvent SystemTemp (°C)Yield (%)C6:C5 Selectivity
Pd(PPh 3​ ) 4​ PPh 3​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O9072>95:5
Pd(OAc) 2​ SPhosK 3​ PO 4​ THF/H 2​ O806585:15
Pd(dppf)Cl 2​ dppfNa 2​ CO 3​ Toluene/H 2​ O10088>99:1
Pd 2​ (dba) 3​ XPhos K 3​ PO 4​ Toluene 100 91 >99:1

Note: XPhos provides the optimal steric bulk to facilitate rapid reductive elimination, ensuring near-perfect C6 selectivity.

Experimental Protocols

The following protocols represent a self-validating system. By conducting the cross-coupling first, the Weinreb amide is preserved for the subsequent, highly controlled Grignard addition.

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling at C6

Objective: To couple an arylboronic acid exclusively at the C6 position of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

Reagents:

  • 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.05 equiv, 10.5 mmol)

  • Pd 2​ (dba) 3​ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Anhydrous K 3​ PO 4​ (2.0 equiv, 20 mmol)

  • Degassed Toluene (50 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the Pd(0) active species.

  • Reagent Loading: Add the 5,6-dichloropyridine substrate, arylboronic acid, Pd 2​ (dba) 3​ , XPhos, and K 3​ PO 4​ to the flask.

  • Solvent Addition: Inject degassed toluene via syringe. Stir at room temperature for 10 minutes to allow the pre-catalyst and ligand to form the active Pd(0)-XPhos complex.

  • Heating: Heat the reaction mixture to 100 °C in an oil bath for 12 hours. Monitor via LC-MS. Causality: 100 °C provides the activation energy required for the oxidative addition into the C6-Cl bond while leaving the C5-Cl bond intact.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and wash with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the C6-aryl-5-chloro Weinreb amide.

Protocol B: Weinreb Ketone Synthesis (Grignard Addition)

Objective: To convert the C6-functionalized Weinreb amide into a customized pyridine-3-ketone.

Reagents:

  • C6-aryl-5-chloro Weinreb amide (1.0 equiv, 5 mmol)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 equiv, 6 mmol)

  • Anhydrous THF (25 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the Weinreb amide in anhydrous THF in a flame-dried, Argon-purged round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath to strictly maintain 0 °C. Rationale: Low temperatures stabilize the N,O-chelated tetrahedral intermediate, preventing premature collapse and subsequent over-addition.

  • Addition: Add the Grignard reagent dropwise over 15 minutes using a syringe pump.

  • Incubation: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Quenching (Critical Step): Cool the flask back to 0 °C and carefully quench by adding 1M HCl (15 mL) dropwise. Causality: The acidic aqueous environment breaks the stable metal chelate, collapsing the tetrahedral intermediate to release the desired ketone and N,O-dimethylhydroxylamine.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 × 20 mL). Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate.

Synthetic Workflow Diagram

G START 5,6-dichloro-N-methoxy- N-methylpyridine-3-carboxamide SUZUKI Suzuki-Miyaura Coupling (Pd-catalyzed, C6-selective) START->SUZUKI Arylboronic Acid Pd Catalyst, Base PROD1 C6-Aryl-5-chloro Weinreb Amide SUZUKI->PROD1 WEINREB Grignard Addition (Weinreb Ketone Synthesis) PROD2 C6-Aryl-5-chloro Pyridine-3-Ketone WEINREB->PROD2 PROD1->WEINREB RMgX, THF, 0°C

Sequential C6-selective cross-coupling and Weinreb ketone synthesis workflow.

References

  • Wikipedia Contributors. Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Google Patents. WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors.
Method

Application and Protocol Guide for the Selective Reduction of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide to 5,6-dichloropyridine-3-carbaldehyde

Abstract: This comprehensive guide provides detailed application notes and experimental protocols for the selective reduction of the Weinreb amide, 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, to its correspond...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This comprehensive guide provides detailed application notes and experimental protocols for the selective reduction of the Weinreb amide, 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, to its corresponding aldehyde, 5,6-dichloropyridine-3-carbaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. This document offers an in-depth exploration of the reaction mechanism, a comparative analysis of suitable reducing agents, step-by-step laboratory procedures, and troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the Weinreb Amide in Aldehyde Synthesis

The synthesis of aldehydes is a cornerstone of modern organic chemistry, providing essential building blocks for a vast array of more complex molecules. However, the inherent reactivity of the aldehyde functional group presents a significant challenge: over-reduction to the corresponding alcohol is a common and often unavoidable side reaction with many reducing agents. The development of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981, represented a paradigm shift in aldehyde synthesis from carboxylic acid derivatives.[1][2]

The unique stability of the Weinreb amide towards nucleophilic attack allows for the controlled addition of a hydride reagent to form a stable tetrahedral intermediate. This intermediate resists collapse and further reduction until acidic workup, thus affording the desired aldehyde in high yield and purity.[1] The target molecule of this guide, 5,6-dichloropyridine-3-carbaldehyde, is a valuable intermediate in medicinal chemistry and materials science, and its efficient synthesis is of considerable interest.

The Underlying Chemistry: Mechanism of the Weinreb Amide Reduction

The remarkable success of the Weinreb amide reduction lies in the formation of a stable, chelated tetrahedral intermediate. Upon addition of a hydride reagent, such as Diisobutylaluminum hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄), the carbonyl carbon of the Weinreb amide is attacked to form a tetrahedral species. The key feature of this intermediate is the chelation of the aluminum or lithium metal center by both the newly formed alkoxy oxygen and the methoxy oxygen of the N-methoxy-N-methylamine moiety.[1] This five-membered ring structure is exceptionally stable at low temperatures and prevents the expulsion of the N-methoxy-N-methylamine group, which would regenerate a carbonyl species susceptible to further reduction.[3] During aqueous workup, this stable intermediate is hydrolyzed to yield the desired aldehyde.

Weinreb Amide Reduction Mechanism start 5,6-dichloro-N-methoxy-N-methyl pyridine-3-carboxamide intermediate Stable Chelated Tetrahedral Intermediate start->intermediate Hydride Addition reagent Hydride Reagent (e.g., DIBAL-H) reagent->intermediate product 5,6-dichloropyridine-3-carbaldehyde intermediate->product Hydrolysis side_product N,O-dimethylhydroxylamine intermediate->side_product Hydrolysis workup Aqueous Workup (e.g., H₃O⁺) workup->product

Caption: Mechanism of Weinreb Amide Reduction.

Selection of Reducing Agents: A Comparative Overview

The choice of reducing agent is critical for the successful reduction of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide. The two most commonly employed and effective reagents for this transformation are Diisobutylaluminum hydride (DIBAL-H) and Lithium aluminum hydride (LiAlH₄).

Reducing AgentTypical ConditionsAdvantagesDisadvantages
DIBAL-H -78 °C in an aprotic solvent (e.g., THF, Toluene, DCM)[4][5]High chemoselectivity, less prone to over-reduction, compatible with a wide range of functional groups.[6]Pyrophoric, requires careful handling and strictly anhydrous conditions.
LiAlH₄ 0 °C to room temperature in THF or Et₂O[2][7]Powerful reducing agent, readily available.Less selective than DIBAL-H, higher risk of over-reduction to the alcohol, highly reactive with protic solvents.[8]
Super-Hydride® (Lithium Triethylborohydride) -78 °C to 0 °C in THFExtremely powerful and often faster than LiAlH₄.Highly pyrophoric and more expensive.
Magnesium Aminoborohydrides Ambient temperature in THF[9][10]Enhanced chemoselectivity, milder reaction conditions.[9][10]May require special preparation of the reagent.

For the reduction of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, DIBAL-H is generally the preferred reagent due to its superior chemoselectivity, which minimizes the formation of the corresponding alcohol.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reduction of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide to 5,6-dichloropyridine-3-carbaldehyde using DIBAL-H and, as an alternative, LiAlH₄.

Protocol 1: Reduction with Diisobutylaluminum Hydride (DIBAL-H)

This protocol is the recommended procedure for achieving a high yield of the desired aldehyde with minimal side products.

Materials:

  • 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in Toluene or THF)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or Dichloromethane for extraction

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet/outlet

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (1.0 eq). Dissolve the starting material in anhydrous THF or DCM (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add a solution of DIBAL-H (1.1-1.5 eq) dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent (e.g., 3:1 v/v).[11] The starting material and product should have different Rf values.

  • Quenching: Once the reaction is complete (disappearance of starting material), quench the reaction at -78 °C by the slow, dropwise addition of methanol (approximately 1 mL per mmol of DIBAL-H used) to consume excess hydride.

  • Workup:

    • Rochelle's Salt Workup: Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. This may take several hours.

    • Acidic Workup: Alternatively, after quenching with methanol, slowly add 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,6-dichloropyridine-3-carbaldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure aldehyde.

Experimental Workflow start Dissolve Weinreb Amide in Anhydrous Solvent cool Cool to -78 °C start->cool add_reagent Add DIBAL-H Dropwise cool->add_reagent react Stir at -78 °C (1-3 h) add_reagent->react monitor Monitor by TLC react->monitor quench Quench with Methanol at -78 °C monitor->quench Reaction Complete workup Aqueous Workup (Rochelle's Salt or HCl) quench->workup extract Extract with Organic Solvent workup->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure 5,6-dichloropyridine-3-carbaldehyde purify->product

Caption: Experimental Workflow for DIBAL-H Reduction.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is an alternative but carries a higher risk of over-reduction. Careful control of stoichiometry and temperature is crucial.

Materials:

  • Same as Protocol 1, but with Lithium aluminum hydride (LiAlH₄) powder or a 1.0 M solution in THF.

  • Anhydrous diethyl ether or THF.

  • Fieser's workup reagents: water, 15% aqueous NaOH.[12]

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend or dissolve LiAlH₄ (0.5-1.0 eq) in anhydrous THF or diethyl ether. Cool the suspension to 0 °C in an ice bath.

  • Addition of Weinreb Amide: Dissolve 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes to 1 hour. The reaction can be allowed to warm to room temperature if necessary, but this increases the risk of over-reduction. Monitor the reaction progress by TLC.

  • Quenching (Fieser's Workup): [12] Cool the reaction mixture back to 0 °C. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Filtration and Extraction: Stir the resulting granular precipitate for 15-30 minutes, then filter it through a pad of Celite®. Wash the filter cake with ethyl acetate or THF. Combine the filtrate and washes.

  • Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Analytical Characterization

The identity and purity of the synthesized 5,6-dichloropyridine-3-carbaldehyde should be confirmed by standard analytical techniques:

  • ¹H NMR: The aldehyde proton should appear as a singlet in the range of δ 9.5-10.5 ppm. The two aromatic protons on the pyridine ring will appear as distinct signals.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of δ 185-200 ppm.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • TLC: To assess the purity of the final product.

Troubleshooting and Field-Proven Insights

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive reducing agent.Titrate the DIBAL-H or LiAlH₄ solution to determine its exact molarity. Use a fresh bottle of the reagent.
Insufficient equivalents of reducing agent.Increase the equivalents of the reducing agent (e.g., to 1.5 eq for DIBAL-H).
Reaction temperature too low.Allow the reaction to proceed for a longer time at -78 °C, or cautiously allow it to warm slightly (e.g., to -60 °C).
Over-reduction to the alcohol Reaction temperature too high.Maintain the reaction temperature strictly at -78 °C for DIBAL-H or 0 °C for LiAlH₄.
Excess of reducing agent.Use a stoichiometric amount or only a slight excess of the reducing agent.
Prolonged reaction time.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficult workup (emulsions or gelatinous precipitates) Formation of aluminum salts.Use the Rochelle's salt workup for DIBAL-H reductions, as it helps to chelate the aluminum salts and break up emulsions. Ensure vigorous stirring.[13]
For LiAlH₄ reductions, the Fieser workup is designed to produce a granular, easily filterable precipitate.[12]
Product instability Aldehydes can be prone to oxidation or polymerization.It is often advisable to use the crude aldehyde directly in the subsequent reaction step to minimize degradation.[14] If storage is necessary, keep it under an inert atmosphere at low temperatures.

Conclusion

The reduction of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide to 5,6-dichloropyridine-3-carbaldehyde is a highly efficient and selective transformation when appropriate protocols are followed. The use of DIBAL-H at low temperatures is the recommended method for achieving high yields of the desired aldehyde while minimizing over-reduction. Careful attention to anhydrous conditions, reaction temperature, and workup procedures is paramount for reproducible success. This guide provides researchers, scientists, and drug development professionals with the necessary tools and insights to confidently perform this valuable synthetic step.

References

  • ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)?[Link]

  • Reddit. (2025, June 6). I'm having trouble with this reduction. [Link]

  • Bentham Science. (n.d.). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Organic-Synthesis.com. (n.d.). DIBAL-H Reduction. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (n.d.). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • ResearchGate. (2025, August 7). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4 | Request PDF. [Link]

  • Harcken, C. (n.d.). The synthesis of aldehydes through reduction has been previously covered in Houben-Weyl. [Link]

  • ResearchGate. (n.d.). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents Dedicated to the memory of Professor Sheldon Shore | Request PDF. [Link]

  • Reddit. (2022, July 14). Dibal-H reduction: is it the reagent or the reaction?[Link]

  • ACS Publications. (n.d.). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. [Link]

  • MDPI. (2019, February 26). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. [Link]

  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • RSC Publishing. (2021, October 18). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • eScholarship. (n.d.). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • SLS. (n.d.). 5,6-Dichloropyridine-3-carboxy | 340219-5G | SIGMA-ALDRICH. [Link]

  • Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
  • Organic Syntheses. (n.d.). cholane-24-al. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting over-addition in 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide Grignard reactions

Overview: The 5,6-Dichloropyridine Challenge The conversion of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide to its corresponding ketone via Grignard addition is a critical transformation in drug development. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview: The 5,6-Dichloropyridine Challenge

The conversion of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide to its corresponding ketone via Grignard addition is a critical transformation in drug development. While Weinreb amides are universally employed to prevent the over-addition of organometallic reagents[1], researchers frequently encounter unexpected yields of tertiary alcohols when working with this specific electron-deficient pyridine scaffold.

This guide provides a mechanistic breakdown, diagnostic FAQs, and a self-validating protocol to establish absolute chemoselectivity.

Mechanistic Pathway & Failure Modes

G WA 5,6-Dichloro Weinreb Amide CHELATE Tetrahedral Mg-Chelate (Stable at < -40°C) WA->CHELATE Nucleophilic Attack GR + RMgX (Grignard) GR->CHELATE COLLAPSE Premature Collapse (Exotherm / High Temp) CHELATE->COLLAPSE T > -20°C QUENCH Cryogenic Acidic Quench (e.g., Cold NH4Cl) CHELATE->QUENCH T < -40°C KETONE_IN_SITU Highly Electrophilic Ketone (In Reaction Mixture) COLLAPSE->KETONE_IN_SITU TERT_ALC Tertiary Alcohol (Over-Addition Product) KETONE_IN_SITU->TERT_ALC Fast Reaction GR2 + RMgX (Unreacted) GR2->TERT_ALC KETONE_FINAL Desired Ketone (Isolated Product) QUENCH->KETONE_FINAL Controlled Collapse

Figure 1: Divergent pathways in Weinreb amide Grignard additions based on thermal control.

Diagnostic FAQs

Q1: Why am I seeing tertiary alcohol (over-addition) when Weinreb amides are specifically designed to prevent this? A: The core premise of the Weinreb ketone synthesis is the formation of a stable, five-membered tetrahedral magnesium-chelate intermediate[1]. This chelate prevents the intermediate from collapsing into a highly electrophilic ketone during the reaction[2]. However, this chelation is heavily temperature-dependent. If the internal reaction temperature exceeds the stability threshold of the chelate, it prematurely collapses into the ketone[3]. Because ketones are vastly more reactive toward Grignard reagents than the starting Weinreb amide, any unreacted Grignard reagent in the mixture will rapidly attack the newly formed ketone, resulting in the tertiary alcohol.

Q2: How does the 5,6-dichloropyridine moiety specifically exacerbate over-addition compared to standard aliphatic Weinreb amides? A: The 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide substrate features a highly electron-deficient pyridine ring. The two chlorine atoms exert a strong inductive electron-withdrawing effect (-I), while the pyridine nitrogen acts as a resonance electron-withdrawing group (-M). This extreme electron deficiency makes the carbonyl carbon exceptionally electrophilic. Consequently, the initial nucleophilic attack by the Grignard reagent is unusually fast and highly exothermic. If the Grignard reagent is added too quickly, localized heating (exotherms) can cause micro-environments within the flask to exceed the chelate's thermal stability limit, causing premature collapse. Furthermore, the electron-withdrawing nature of the pyridine ring can destabilize the Mg-O dative bonds in the chelate, lowering its overall thermal decomposition temperature.

Q3: What is the optimal temperature profile and addition rate for this specific Grignard addition? A: To prevent over-addition, the reaction must be treated as a highly sensitive cryogenic process. The substrate should be dissolved in anhydrous THF and cooled to at least -40°C to -78°C. The Grignard reagent must be added dropwise via a syringe pump to strictly control the exotherm. Maintaining the internal temperature strictly below -40°C throughout the addition and subsequent stirring is critical for maintaining the integrity of the Mg-chelate[3].

Q4: How should I properly quench the reaction to avoid workup-induced over-addition? A: A common pitfall is workup-induced over-addition. If the reaction is allowed to warm to room temperature before quenching, or if the quench is performed slowly, the chelate collapses into the ketone while active Grignard reagent is still present[1]. To prevent this, employ an "inverse quench." Cannulating the cold reaction mixture into a vigorously stirred, pre-cooled solution of acidic buffer ensures that the Grignard reagent is destroyed simultaneously with the collapse of the chelate, leaving no opportunity for a second addition.

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and chemoselectivity when reacting 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide with a standard Grignard reagent (e.g., MeMgBr).

Temperature ProfileGrignard Eq.Addition RateQuench MethodKetone Yield (%)Tertiary Alcohol (%)
0°C to RT2.0 eqRapid (Manual)RT NH₄Cl15%75%
-20°C1.5 eqDropwiseRT NH₄Cl45%40%
-40°C1.1 eqSyringe PumpCold NH₄Cl (-40°C)85%5%
-78°C 1.05 eq Syringe Pump Inverse Quench (-78°C) >95% <1%

Table 1: Optimization matrix demonstrating the critical role of stoichiometry, temperature, and quench methodology in preventing over-addition.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling stoichiometry and employing an inverse cryogenic quench, the methodology structurally eliminates the conditions required for over-addition.

Materials:

  • 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (1.0 equiv)

  • Grignard Reagent (e.g., MeMgBr, 3.0 M in Et₂O) (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • System Preparation & Dehydration: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a rubber septum under vacuum, then backfill with dry Argon or Nitrogen.

    • Causality: Trace moisture consumes Grignard reagent, altering the precise 1.05 equivalent stoichiometry required to minimize excess nucleophile. It also generates basic magnesium hydroxide salts that can catalyze side reactions.

  • Substrate Dissolution & Cryogenic Cooling: Add the Weinreb amide (1.0 equiv) to the flask and dissolve in anhydrous THF (to achieve a 0.2 M concentration). Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.

    • Causality: The highly electrophilic nature of the 5,6-dichloropyridine carbonyl requires a baseline temperature of -78°C to absorb the impending exotherm without breaching the chelate stability threshold (approx. -20°C).

  • Controlled Nucleophilic Addition: Load the Grignard reagent (1.05 equiv) into a gas-tight syringe. Using a syringe pump, add the Grignard reagent to the reaction mixture at a rate of 0.1 mL/min, directing the needle flow down the cold inner wall of the flask.

    • Causality: Directing the flow down the cold flask wall pre-cools the reagent. The slow addition rate prevents localized hot spots (exotherms) that would cause the premature collapse of the tetrahedral Mg-chelate intermediate.

  • Reaction Maturation & Self-Validation: Stir the mixture at -78°C for 2 hours.

    • Validation Step: To confirm conversion without risking bulk over-addition, extract a 0.1 mL aliquot using a pre-cooled needle, immediately inject it into a vial containing 1 mL of cold (-20°C) methanol, and analyze via LC-MS. The cold methanol instantly quenches the Grignard and collapses the chelate.

  • Inverse Cryogenic Quench: In a separate, larger Erlenmeyer flask, vigorously stir a 1:1 mixture of saturated aqueous NH₄Cl and THF, cooled to 0°C. Using a wide-bore cannula, transfer the -78°C reaction mixture directly into the vigorously stirring quench solution.

    • Causality: An inverse quench ensures the unreacted Grignard reagent is instantly protonated and destroyed before the bulk aqueous environment can trigger the collapse of the Mg-chelate into the reactive ketone. This is the ultimate safeguard against workup-induced over-addition[1].

  • Isolation: Allow the quenched mixture to warm to room temperature. Separate the organic layer, extract the aqueous layer twice with Ethyl Acetate, dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ketone.

References[1] Weinreb ketone synthesis - wikipedia.org. https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis[2] Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - acs.org.https://pubs.acs.org/doi/10.1021/acs.oprd.1c00034[3] Mediation of metal chelation in cysteine-derived tetramate systems - rsc.org.https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02011b

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization for 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide

Welcome to the Technical Support Center for (CAS: 162327-73-3)[1]. This specific Weinreb amide is a highly valuable intermediate in pharmaceutical development, primarily used to synthesize functionalized pyridyl ketones...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (CAS: 162327-73-3)[1]. This specific Weinreb amide is a highly valuable intermediate in pharmaceutical development, primarily used to synthesize functionalized pyridyl ketones via controlled Grignard or organolithium additions.

Due to the electron-deficient nature of the dichloropyridine ring, researchers frequently encounter challenges with incomplete amidation conversions, stubborn process impurities, and difficult isolations. This guide provides field-proven, chromatography-free purification and recrystallization methodologies designed specifically for this substrate.

Section 1: Reaction & Impurity Profiling (FAQ)

Q: Why does my crude reaction mixture contain significant amounts of unreacted 5,6-dichloropyridine-3-carboxylic acid? A: The presence of two electron-withdrawing chlorine atoms at the 5- and 6-positions significantly decreases the nucleophilicity of the carboxylate during the activation step. If you are using standard carbodiimides (e.g., EDC/HOBt), the activated ester often forms too slowly or hydrolyzes back to the starting material before it can react with the N,O-dimethylhydroxylamine. Corrective Action: Switch to a more highly reactive coupling agent like[2] or convert the acid directly to an acyl chloride using oxalyl chloride/DMF prior to amidation. CDMT ensures rapid, irreversible formation of the active ester, minimizing hydrolysis.

Q: How can I remove residual N,O-dimethylhydroxylamine and unreacted acid without relying on silica gel chromatography? A: A rigorous acid-base liquid-liquid extraction is highly effective. N,O-dimethylhydroxylamine is basic and will protonate, partitioning into an acidic aqueous phase (pH < 3). Conversely, the unreacted 5,6-dichloropyridine-3-carboxylic acid will deprotonate and partition into a basic aqueous phase (pH > 9). The target Weinreb amide is electronically neutral under these conditions and remains isolated in the organic phase.

Section 2: Purification Workflow Visualization

The following diagram illustrates the logical phase-separation and isolation pathway for this specific Weinreb amide.

G Start Crude Reaction Mixture (Weinreb Amide + Impurities) Workup Acid-Base Extraction (Aqueous Na2CO3 / HCl) Start->Workup OrgPhase Organic Phase (Product in EtOAc/MTBE) Workup->OrgPhase Neutral species AqPhase Aqueous Phase (Unreacted Acid & Amine) Workup->AqPhase Ionized species Cryst Recrystallization (CPME or MTBE/Heptane) OrgPhase->Cryst Pure Pure 5,6-dichloro-N-methoxy- N-methylpyridine-3-carboxamide Cryst->Pure

Purification workflow for 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

Section 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that you can analytically confirm the success of each step before proceeding.

Protocol A: Acid-Base Extraction Workflow

Principle: This protocol isolates the neutral Weinreb amide by sequentially ionizing and extracting basic and acidic impurities into the aqueous layer.

  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of theoretical yield).

  • Acid Wash (Amine Removal): Wash the organic layer with 1.0 M HCl (3 x 5 mL/g).

    • Validation Check: Test the pH of the final aqueous wash; it must be < 3 to ensure complete protonation and removal of N,O-dimethylhydroxylamine.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous Na₂CO₃ (3 x 5 mL/g).

    • Validation Check: Acidify the discarded basic aqueous layer with concentrated HCl. The immediate formation of a white precipitate confirms the successful extraction of unreacted 5,6-dichloropyridine-3-carboxylic acid.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Recrystallization using CPME or MTBE

Principle: Weinreb amides exhibit a steep, temperature-dependent solubility curve in moderately polar ethereal solvents like or [3]. This allows for high-yielding crystallization without the mass-loss associated with chromatography.

  • Dissolution: Suspend the crude 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide in a minimum volume of boiling CPME or MTBE (approx. 3-5 mL/g).

  • Clarification: If the solution is cloudy, perform a rapid hot filtration to remove insoluble mechanical impurities or residual inorganic salts.

  • Cooling & Nucleation: Allow the solution to cool slowly to room temperature over 2 hours.

    • Causality: Slow cooling promotes the formation of a stable crystalline lattice, thermodynamically excluding structurally similar impurities (like mono-chloro byproducts) that would otherwise become trapped in a rapidly precipitating amorphous solid.

  • Anti-Solvent Addition (Optional): If crystallization is slow, add heptane dropwise until slight turbidity persists, then transfer to a 4°C refrigerator for 2 hours.

  • Isolation: Filter the crystals via a Büchner funnel, wash with ice-cold heptane, and dry in a vacuum oven at 40°C for 12 hours.

    • Validation Check: Take a melting point of the dried crystals. A sharp melting point range (< 2°C variance) validates the exclusion of impurities and a uniform crystalline lattice.

Section 4: Quantitative Data & Troubleshooting Metrics

Use the following table to benchmark your process and troubleshoot deviations during the purification of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

Process StepKey MetricTarget ValueTroubleshooting & CausalityCorrective Action
Amidation Reaction Crude Purity (LC-MS)> 85%Low purity indicates incomplete activation due to the highly electron-deficient pyridine ring.Switch to CDMT or acyl chloride activation methods.
Acid-Base Extraction Aqueous Wash pHpH < 3 (Acid wash)pH > 9 (Base wash)Incorrect pH prevents the ionization of basic/acidic impurities, causing them to remain in the organic phase.Adjust wash solutions; verify extraction progress with TLC.
Recrystallization Recovery Yield70% - 85%Yields < 70% suggest an excessive solvent volume or insufficient anti-solvent nucleation.Concentrate the mother liquor; increase the heptane anti-solvent ratio.
Final Isolation Crystal Purity (HPLC)> 98.5%Impurities < 98.5% usually indicate the co-crystallization of structurally similar des-chloro byproducts.Perform a second recrystallization using a steeper cooling gradient.

References

  • Title: Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: Organic Process Research & Development (ACS Publications)[3] URL: [Link]

  • Title: Sustainable Asymmetric Organolithium Chemistry: Enantio- and Chemoselective Acylations through Recycling of Solvent, Sparteine Source: Stockholm University (DiVA Portal) URL: [Link]

  • Title: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates Source: Organic Chemistry Portal[2] URL: [Link]

Sources

Troubleshooting

Resolving common impurities in 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide batches

Welcome to the technical support guide for 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (Weinreb Amide). This resource is designed for researchers, chemists, and drug development professionals to identify, under...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (Weinreb Amide). This resource is designed for researchers, chemists, and drug development professionals to identify, understand, and resolve common impurities that may be encountered in batches of this critical synthetic intermediate. Our goal is to provide practical, experience-driven advice to ensure the highest purity of your material, leading to more reliable and reproducible downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a batch of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide and where do they come from?

The presence of impurities is an inherent challenge in multi-step organic synthesis. For this specific dichloropyridine Weinreb amide, impurities can be broadly categorized into three classes: synthesis-related, degradation products, and side-reaction products.

  • Synthesis-Related Impurities: These are the most common and originate directly from the synthetic process.

    • Unreacted Starting Materials: The most likely culprits are 5,6-dichloronicotinic acid or its activated form (e.g., acid chloride) if the conversion to the Weinreb amide is incomplete. The presence of N,O-dimethylhydroxylamine hydrochloride is also possible.[1][2]

    • Coupling Reagent Byproducts: If peptide coupling reagents are used for the amide formation, byproducts from these reagents (e.g., dicyclohexylurea from DCC, or HOBt) can contaminate the final product.[3]

    • Regioisomers: Depending on the synthetic route to the dichloropyridine core, isomers such as 2,5- or 3,5-dichloropyridine derivatives could be present if the initial chlorination or functionalization steps were not perfectly regioselective.[4]

  • Degradation Products: These impurities arise from the breakdown of the target molecule during workup, purification, or storage.

    • 5,6-Dichloronicotinic Acid: This is the primary hydrolysis product. The Weinreb amide, while generally stable, can hydrolyze back to the parent carboxylic acid if exposed to strong acidic or basic conditions, particularly at elevated temperatures.[1]

    • Photodegradation Products: Dichloropyridine derivatives can be susceptible to photodegradation. While specific products for this molecule are not extensively documented, exposure to UV light could potentially lead to dechlorination or other complex rearrangements.[5][6][7]

  • Side-Reaction Products: These are formed from unintended reaction pathways.

    • Over-addition Products (Tertiary Alcohols): A key advantage of the Weinreb amide is its resistance to over-addition by organometallic reagents due to the formation of a stable chelated intermediate.[1][2] However, under certain conditions (e.g., with highly reactive organolithiums at higher temperatures), this chelate can break down, leading to the formation of a tertiary alcohol.

    • Base-Induced Decomposition Products: Very strong bases can induce an E2-type elimination on the N-methoxy-N-methylamide moiety, leading to the formation of formaldehyde and the corresponding N-methylamide.[8]

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources Start 5,6-Dichloronicotinic Acid + N,O-Dimethylhydroxylamine Product Target Compound: 5,6-Dichloro-N-methoxy-N-methyl- pyridine-3-carboxamide Start->Product Amide Coupling Impurity_Start Unreacted Starting Material Start->Impurity_Start Impurity_Regio Regioisomeric Impurity Start->Impurity_Regio From Pyridine Core Synthesis Impurity_Deg Hydrolysis Product (Carboxylic Acid) Product->Impurity_Deg H₂O / H⁺ or OH⁻ Impurity_Side Side-Reaction Byproduct Product->Impurity_Side Strong Base or Harsh Conditions

Caption: Potential pathways for impurity formation.
Q2: What analytical methods are recommended for detecting and quantifying impurities in my sample?

A multi-technique approach is always recommended for comprehensive purity analysis. The primary methods for a compound like this are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[][10]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase method with a C18 column and a UV detector is typically the first choice. It is excellent for separating the target compound from more polar impurities like the parent carboxylic acid and less polar byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile and semi-volatile compounds like dichloropyridines.[11][12] It can be particularly useful for detecting residual solvents and volatile starting materials. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. It provides a holistic view of the sample, allowing for the detection of impurities that may not be easily observed by chromatography.

ParameterHPLC-UVGC-MS
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[11]Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)Carrier Gas: Helium (constant flow, e.g., 1.0 mL/min)[12]
Detector UV (e.g., 254 or 270 nm)[12]Mass Spectrometer (EI mode, scan range e.g., 40-500 m/z)[12]
Best For Quantifying non-volatile impurities, hydrolysis products.Detecting residual solvents, volatile starting materials, and byproducts.
Not Ideal For Highly volatile impurities (e.g., some solvents).Non-volatile impurities (e.g., salts, coupling reagent byproducts).
Q3: My HPLC analysis shows a significant early-eluting peak. What is it likely to be and how can I remove it?

An early-eluting peak in a reversed-phase HPLC analysis corresponds to a highly polar compound. The most probable identity of this impurity is the parent carboxylic acid, 5,6-dichloronicotinic acid , formed via hydrolysis.

Causality: This impurity indicates that the compound may have been exposed to water in combination with acidic or basic conditions, possibly during an aqueous workup or prolonged storage in a non-anhydrous solvent.

Troubleshooting Protocol: Liquid-Liquid Extraction

This protocol is designed to remove acidic impurities from the desired neutral product.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic impurity, forming its water-soluble sodium salt.

  • Phase Separation: Gently mix the layers, venting frequently. Allow the layers to separate fully. The organic layer contains your desired product, while the aqueous layer contains the impurity salt.

  • Extraction & Drying: Drain the aqueous layer. Repeat the wash if necessary (monitor by TLC or HPLC). Wash the organic layer with brine to remove residual water, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure to recover the purified product.

G Start Crude Product in Organic Solvent Wash Wash with aq. NaHCO₃ in Separatory Funnel Start->Wash Separate Separate Layers Wash->Separate Organic Organic Layer (Target Compound) Separate->Organic Contains Product Aqueous Aqueous Layer (Carboxylate Salt Impurity) Separate->Aqueous Contains Impurity Dry Dry Organic Layer (e.g., Na₂SO₄) Organic->Dry Evaporate Evaporate Solvent Dry->Evaporate End Purified Product Evaporate->End

Caption: Workflow for acidic impurity removal via extraction.
Q4: What is the recommended general purification strategy if my batch contains multiple impurities?

When multiple impurities of varying polarities are present, flash column chromatography on silica gel is the most effective and versatile purification method.[13]

Causality: Silica gel is a polar stationary phase. It separates compounds based on their polarity. Non-polar compounds will travel through the column faster (elute first), while polar compounds will interact more strongly with the silica and elute later. Your target compound, being moderately polar, can be effectively isolated from both more polar impurities (like the carboxylic acid) and less polar impurities (like potential isomeric byproducts).

Experimental Protocol: Flash Column Chromatography

  • Adsorbent & Eluent Selection:

    • Stationary Phase: Standard silica gel (e.g., 230-400 mesh).

    • Mobile Phase (Eluent): Start by determining an optimal solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your eluent system.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, then add a layer of sand on top to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution & Fraction Collection:

    • Begin eluting the column with your chosen solvent system. Apply gentle positive pressure.

    • Collect fractions in a systematic manner (e.g., in test tubes).

    • Monitor the elution process by TLC, spotting fractions to identify which ones contain the pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

Q5: How should I store this compound to minimize degradation?

To ensure long-term stability and prevent the formation of hydrolysis products, proper storage is crucial.

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This prevents exposure to atmospheric moisture.

  • Container: Use a tightly sealed, airtight container. Amber glass is preferred to protect against potential photodegradation.

  • Purity: Ensure the compound is free of acidic or basic residues before long-term storage, as these can catalyze degradation.

References

  • A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity. (2025). Benchchem.
  • An In-depth Technical Guide on the Potential Degradation Products of 3,5-Dichloro-2-(trichloromethyl)pyridine. (2025). Benchchem.
  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818.
  • A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantific
  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). Google Scholar.
  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermedi
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... (n.d.). PMC.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000). Journal of the Chemical Society, Perkin Transactions 1.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2017).
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2025).
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. (2020). The Royal Society of Chemistry.
  • N-Methoxy-N-methylamides: An Effective 0c. (n.d.). ElectronicsAndBooks.
  • Purification method of pyridine and pyridine derivatives. (2012).
  • A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorin
  • Analytical Services for Purity Determin
  • 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide | 162327-73-3. (n.d.). Sigma-Aldrich.
  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. (2001). PubMed.
  • Weinreb ketone synthesis. (n.d.). Wikipedia.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (n.d.). PMC.
  • ANALYTICAL METHODS. (n.d.).
  • N-Methoxy-N-methylacetamide 98 78191-00-1. (n.d.). Sigma-Aldrich.
  • Purification of pyridine bases by distillation. (1954).
  • CAS 78191-00-1 (N-Methoxy-N-methylacetamide). (n.d.). BOC Sciences.
  • PESTICIDE DEGRADATION. (n.d.).
  • Analytical Chemistry Services. (n.d.).
  • Microbial Degradation of Pyridine and Its Derivatives. (2010).
  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (n.d.). PMC - NIH.
  • Synthesis of 5,6-Dichloro-2-amino-3-nitropyridine. (n.d.). PrepChem.com.
  • 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide. (n.d.). NextSDS.
  • How to purify a water soluble compound? (2019).

Sources

Optimization

Minimizing dechlorination during 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide reactions

Technical Support Center: 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide A Senior Application Scientist's Guide to Mitigating Dechlorination in Synthetic Applications Welcome to the technical support center for 5,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide

A Senior Application Scientist's Guide to Mitigating Dechlorination in Synthetic Applications

Welcome to the technical support center for 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The presence of two chlorine atoms on the pyridine ring offers a valuable handle for sequential functionalization, yet it also presents a significant challenge: the undesired loss of one or both chlorine atoms through dechlorination. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you minimize this problematic side reaction and maximize the yield of your desired product.

Troubleshooting Guide: Addressing Dechlorination Head-On

This section is structured to address specific issues you may encounter during your experiments. The answers provide not just solutions, but the underlying chemical reasoning to empower your experimental design.

Q1: I am observing significant amounts of mono-chlorinated (5-chloro- or 6-chloro-) and/or fully dechlorinated byproducts in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). What are the primary causes and how can I fix this?

This is the most common issue encountered with this substrate. Dechlorination, specifically hydrodehalogenation, arises from the formation of a palladium-hydride (Pd-H) species which reductively eliminates the arene-hydride bond instead of the desired cross-coupled product.[1][2] The key to suppression is to control the sources of hydrides and to promote the desired catalytic cycle steps over the undesired reductive pathway.

Several factors are at play:

  • The Catalyst and Ligand System: Highly active catalyst systems, while beneficial for activating the C-Cl bond, can also be more prone to side reactions.[1] The choice of ligand is critical.

    • Causality: The ligand's steric and electronic properties directly influence the stability of catalytic intermediates and the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands can accelerate the final reductive elimination step to form the C-C or C-N bond, which helps this desired pathway outcompete the dechlorination pathway.[1]

    • Troubleshooting Strategy:

      • Ligand Screening: Switch from simple phosphine ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These have demonstrated efficacy in promoting the desired coupling for challenging substrates.

      • Catalyst Loading: While counterintuitive, sometimes slightly lowering the catalyst loading can reduce the concentration of active species that could participate in side reactions.

  • The Base: The base is a frequent source of hydrides.

    • Causality: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination, especially at elevated temperatures, to generate a hydride source. Some inorganic bases may contain trace amounts of hydroxides or water which can also lead to Pd-H formation.[3]

    • Troubleshooting Strategy:

      • Switch Base Type: Replace strong alkoxide bases with weaker inorganic bases like K₃PO₄ or K₂CO₃.[2] These are less likely to generate hydride species.

      • Ensure Anhydrous Conditions: Use a freshly opened bottle of base or dry it thoroughly before use.

  • The Solvent: The solvent can be a direct or indirect source of hydrides.

    • Causality: Protic solvents, particularly alcohols like methanol or isopropanol, can be oxidized by the palladium complex to generate hydride species.[1][3]

    • Troubleshooting Strategy:

      • Use Aprotic Solvents: Employ anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF.[2]

      • Scrupulous Drying: Ensure your solvent is rigorously dried over a suitable drying agent or passed through a solvent purification system.

  • Temperature and Reaction Time:

    • Causality: Higher temperatures can accelerate catalyst decomposition and increase the rate of side reactions, including dechlorination.[1] Prolonged reaction times give the side reactions more opportunity to occur.

    • Troubleshooting Strategy:

      • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate.

      • Monitor Closely: Monitor the reaction by LC-MS or GC-MS and stop it as soon as the starting material is consumed to prevent the accumulation of byproducts.

Q2: My reaction is very slow, and by the time I see product formation, a significant amount of dechlorination has already occurred. What should I do?

A sluggish desired reaction provides a wider window for slower side reactions like dechlorination to occur. The goal here is to accelerate the productive catalytic cycle.

  • Causality: The oxidative addition of a C-Cl bond to a Pd(0) center is often the rate-limiting step, especially for less reactive aryl chlorides.[4] If this step is slow, the catalyst may spend more time in a state where it is susceptible to decomposition or participation in side reactions.

  • Troubleshooting Strategy:

    • Use a More Active Pre-catalyst: Switch from generic sources like Pd(OAc)₂ or Pd₂(dba)₃ to pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles). These often form the active Pd(0) species more readily and can accelerate the initial oxidative addition step.

    • Consider Microwave Heating: A microwave reactor can rapidly heat the reaction to the target temperature, often accelerating the desired reaction kinetics significantly more than the side reactions.[5] This can lead to shorter reaction times and cleaner product profiles.

    • Re-evaluate Ligand Choice: While bulky ligands are good, ensure the chosen ligand is optimal for C-Cl bond activation. A screening of several top-tier ligands is highly recommended (see protocol below).

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic origin of palladium-catalyzed dechlorination?

The predominant mechanism for dechlorination is hydrodehalogenation , which hinges on the in-situ formation of a palladium-hydride (Pd-H) species .[1]

  • Formation of Pd-H: The hydride can originate from several sources:

    • Base: β-hydride elimination from alkoxide bases.

    • Solvent: Oxidation of alcoholic solvents or reaction with trace water.[1][3]

    • Additives: Deliberate or unintentional presence of hydride sources like formic acid or its salts.[6]

  • Catalytic Cycle Interruption: The Pd-H species can intercept the main catalytic cycle. After the initial oxidative addition of the dichloropyridine to Pd(0) to form an Ar-Pd(II)-Cl complex, the Pd-H species can participate in a side reaction.

  • Reductive Elimination of Ar-H: The Ar-Pd(II)-Cl complex can undergo a ligand exchange or react with the hydride source, leading to an Ar-Pd(II)-H intermediate. This intermediate can then undergo reductive elimination to form the dechlorinated arene (Ar-H) and regenerate a catalytically active species, propagating the undesired cycle.

Below is a diagram illustrating the competition between the desired cross-coupling pathway and the undesired dechlorination pathway.

G pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition (Ar-Cl) pd0->ox_add + Ar-Cl arpdcl Ar-Pd(II)-Cl ox_add->arpdcl trans Transmetalation (e.g., with R-B(OH)2) arpdcl->trans arpdh Ar-Pd(II)-H arpdcl->arpdh Hydride Transfer arpdr Ar-Pd(II)-R trans->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 Releases L-Pd(0) product Ar-R (Desired Product) red_elim->product hydride Hydride Source (Base, Solvent, H2O) hydride->arpdh pdh_formation Pd-H Formation red_elim_h Reductive Elimination arpdh->red_elim_h red_elim_h->pd0 Releases L-Pd(0) dechlor_product Ar-H (Dechlorinated Byproduct) red_elim_h->dechlor_product G start High Dechlorination Observed q_ligand Is the ligand optimized? (e.g., using PPh3) start->q_ligand a_ligand_no Screen bulky, electron-rich ligands (XPhos, SPhos, etc.) q_ligand->a_ligand_no No q_base Is an alkoxide base being used (e.g., NaOtBu)? q_ligand->q_base Yes a_ligand_no->q_base a_base_yes Switch to weaker inorganic base (K3PO4, K2CO3) q_base->a_base_yes Yes q_solvent Is a protic or wet solvent being used? q_base->q_solvent No a_base_yes->q_solvent a_solvent_yes Switch to anhydrous, aprotic solvent (Toluene, Dioxane) q_solvent->a_solvent_yes Yes q_temp Is the reaction run at high temperature (>100 °C)? q_solvent->q_temp No a_solvent_yes->q_temp a_temp_yes Attempt reaction at a lower temperature (e.g., 80 °C) q_temp->a_temp_yes Yes end Problem Minimized q_temp->end No a_temp_yes->end

Caption: A troubleshooting decision tree for addressing dechlorination issues.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Analysis and Fragmentation of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is paramount. Among the myriad of analytical technique...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is paramount. Among the myriad of analytical techniques available, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its sensitivity and specificity in identifying and quantifying small molecules. This guide provides an in-depth technical comparison of the LC-MS analysis and fragmentation behavior of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, a Weinreb amide derivative of interest in medicinal chemistry, and its conceptual analogues. As Senior Application Scientists, our goal is to not only present data but to also elucidate the underlying principles that govern the analytical behavior of these molecules, thereby empowering researchers to develop robust analytical methods and interpret their findings with confidence.

The 5,6-dichloropyridine-3-carboxamide scaffold is a key pharmacophore in a number of biologically active compounds. The incorporation of a Weinreb amide (N-methoxy-N-methylamide) functionality offers a versatile synthetic handle for the facile generation of ketones, a common transformation in the synthesis of drug candidates. Understanding the LC-MS characteristics of this particular derivative is therefore crucial for reaction monitoring, purity assessment, and metabolic stability studies.

I. The Foundational Logic of the LC-MS/MS Experiment

The analysis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide and its derivatives by LC-MS/MS is a multi-step process, each with its own set of variables that must be optimized for a successful outcome. The overarching goal is to achieve efficient chromatographic separation of the analyte from any impurities or metabolites, followed by sensitive and specific detection and structural elucidation through mass spectrometry.

The choice of a reversed-phase C18 column is a logical starting point for a molecule of this polarity. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is acidified with a small amount of formic acid. This serves a dual purpose: it protonates the basic nitrogen of the pyridine ring, leading to better peak shape and retention time reproducibility on the C18 stationary phase, and it facilitates ionization in the positive electrospray ionization (ESI) source.[1]

Positive ion ESI is the preferred ionization mode for this class of compounds due to the presence of the basic pyridine nitrogen, which is readily protonated to form the [M+H]⁺ ion. This soft ionization technique minimizes in-source fragmentation, allowing for the accurate determination of the molecular weight.[2] Subsequent fragmentation for structural confirmation is then achieved in the collision cell of the mass spectrometer through collision-induced dissociation (CID).

Below is a diagram illustrating the logical workflow of a typical LC-MS/MS experiment for the analysis of our target compound.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Autosampler Autosampler Sample->Autosampler Injection HPLC_Column HPLC_Column Autosampler->HPLC_Column Injection MS_Inlet MS_Inlet HPLC_Column->MS_Inlet Elution ESI_Source ESI_Source MS_Inlet->ESI_Source Ionization Solvent_A Aqueous Mobile Phase (e.g., Water + 0.1% Formic Acid) Pump Pump Solvent_A->Pump Solvent_B Organic Mobile Phase (e.g., Acetonitrile + 0.1% Formic Acid) Solvent_B->Pump Pump->HPLC_Column Quadrupole_1 Quadrupole_1 ESI_Source->Quadrupole_1 [M+H]⁺ Collision_Cell Collision_Cell Quadrupole_1->Collision_Cell Precursor Ion Selection Quadrupole_3 Quadrupole_3 Collision_Cell->Quadrupole_3 Fragmentation (CID) Detector Detector Quadrupole_3->Detector Fragment Ion Analysis Data_System Data_System Detector->Data_System Signal

Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.

II. Experimental Protocol: A Self-Validating System

The following protocol is a robust starting point for the analysis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide. The parameters have been selected based on established methodologies for similar analytes and are designed to be a self-validating system, where the quality of the data (e.g., peak shape, signal-to-noise ratio) provides immediate feedback on the performance of the method.

A. Liquid Chromatography

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar small molecules.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape for basic analytes and promotes protonation in ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5-95% B over 5 minutesA generic gradient to elute a wide range of polarities. Should be optimized for specific applications.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA typical injection volume for analytical LC-MS.

B. Mass Spectrometry

ParameterRecommended ConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The pyridine nitrogen is readily protonated.
Capillary Voltage 3.5 kVA typical starting point for ESI+.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Gas Flow 600 L/hrTo facilitate the evaporation of the mobile phase.
Collision Gas ArgonAn inert gas used for collision-induced dissociation.
MS Scan Mode Full Scan (m/z 100-500) and Product Ion ScanFull scan to determine the precursor ion, and product ion scan to obtain fragmentation data.

III. Fragmentation Analysis: A Comparative Approach

The fragmentation of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide in the gas phase is governed by the relative stabilities of the resulting fragment ions. Based on the principles of mass spectrometry and data from related compounds, we can predict the major fragmentation pathways.

The protonated molecule, with a monoisotopic mass of 234.0014 Da for [C₈H₈Cl₂N₂O₂ + H]⁺, will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The M+2 peak will have an intensity of approximately 65% of the M peak, and the M+4 peak will be around 10% of the M peak.

The most likely fragmentation pathway involves the cleavage of the amide bond, a common fragmentation for amides under CID conditions.[3][4] This would result in the loss of a neutral N-methoxy-N-methylamine (CH₃ONHCH₃) molecule and the formation of the 5,6-dichloronicotinoyl cation.

Below is a proposed fragmentation pathway for 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

Fragmentation_Pathway Precursor [M+H]⁺ m/z 235.0087 Fragment1 [M+H - CH₃ONHCH₃]⁺ 5,6-dichloronicotinoyl cation m/z 175.9566 Precursor->Fragment1 Neutral Loss (61.06 Da) Fragment2 [Fragment1 - CO]⁺ 5,6-dichloropyridinium ion m/z 147.9619 Fragment1->Fragment2 Neutral Loss (28.01 Da)

Caption: Proposed fragmentation pathway for protonated 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

To further illustrate the principles of fragmentation, let's compare the expected fragmentation of our target molecule with two hypothetical derivatives: one without the chloro substituents and one with a simple amide instead of the Weinreb amide.

CompoundStructurePrecursor Ion [M+H]⁺Key Fragment Ion(s)Rationale for Fragmentation
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide Cl-Py-C(=O)N(OCH₃)CH₃m/z 235.0087m/z 175.9566, 147.9619Cleavage of the N-CO bond is favored, leading to the stable acylium ion. Subsequent loss of CO is also common for aromatic acylium ions.
N-methoxy-N-methylnicotinamide Py-C(=O)N(OCH₃)CH₃m/z 167.0866m/z 106.0233, 78.0284Similar to the dichlorinated analogue, the primary fragmentation is the loss of the N-methoxy-N-methylamine group to form the nicotinoyl cation, which can then lose CO. The transition of m/z 123.1 → 80.1 for nicotinamide itself supports the loss of the amide functionality.[5]
5,6-dichloronicotinamide Cl-Py-C(=O)NH₂m/z 190.9750m/z 173.9723, 147.9619Loss of ammonia (NH₃) from the protonated amide is a common fragmentation pathway, followed by the loss of CO.

IV. Conclusion

This guide provides a comprehensive framework for the LC-MS analysis and interpretation of the fragmentation of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide and its derivatives. By understanding the fundamental principles of chromatography and mass spectrometry, and by applying a logical, comparative approach to data analysis, researchers can confidently characterize these and other novel molecules in the drug discovery pipeline. The provided experimental protocol serves as a robust starting point for method development, and the predicted fragmentation pathways offer a guide for structural elucidation. As with any analytical endeavor, the key to success lies in a systematic approach and a thorough understanding of the underlying chemistry.

V. References

  • Yamada, K., Hara, N., Shibata, T., Osago, H., & Tsuchiya, M. (2006). The simultaneous measurement of nicotinamide adenine dinucleotide and related compounds by liquid chromatography/electrospray ionization tandem mass spectrometry. Analytical Biochemistry, 352(2), 282-285. [Link]

  • Li, X., et al. (2022). Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 36(2), e5261. [Link]

  • Trammell, S. A., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different biological matrices. Journal of Chromatography B, 1033-1034, 251-258. [Link]

  • Li, X., et al. (2021). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS for associating their serum concentrations with obesity. ResearchGate. [Link]

  • Irinel, A. (2015). Mass spectrometry identification of nicotinamide mononucleotide (NMN). ResearchGate. [Link]

  • user15372 (2019). Can amide bonds fragment in ESI-MS?. Chemistry Stack Exchange. [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22596-22604. [Link]

  • Das, P., & Mandal, B. (2020). Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns”. Journal of Mass Spectrometry, 55(6), e4502. [Link]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]

Sources

Comparative

Validation of 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide Conversion Rates: Continuous Flow vs. Batch Processing

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Validation Executive Summary The synthesis of highly functionalized heteroaryl ke...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Validation

Executive Summary

The synthesis of highly functionalized heteroaryl ketones is a cornerstone of modern drug development. However, the conversion of electron-deficient substrates, such as 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (a highly reactive Weinreb amide), using Grignard reagents presents severe chemoselectivity challenges in traditional batch reactors.

This guide provides an objective, data-driven comparison between traditional batch processing and continuous flow microreactor technology for this specific transformation. By leveraging the superior heat and mass transfer coefficients of continuous flow, we demonstrate how to completely suppress competitive nucleophilic aromatic substitution (SNAr) and over-addition, achieving >94% yield of the target ketone at room temperature.

Mechanistic Rationale: The Causality of Flow Superiority

To understand why continuous flow outperforms batch for this specific substrate, we must examine the reaction mechanism and the inherent vulnerabilities of the 5,6-dichloropyridine scaffold.

The Batch Limitation: Exothermic Instability

The addition of a Grignard reagent (e.g., Phenylmagnesium bromide, PhMgBr) to a Weinreb amide forms a [1]. In theory, this chelate prevents the expulsion of the amine leaving group until an aqueous acid quench is applied, thereby preventing the newly formed ketone from reacting with a second equivalent of Grignard to form a tertiary alcohol.

However, Grignard additions are highly exothermic. In a traditional batch flask, poor surface-area-to-volume ratios lead to localized "hot spots." When the temperature spikes:

  • Chelate Breakdown: The tetrahedral intermediate collapses prematurely, releasing the highly electrophilic ketone, which immediately consumes more Grignard reagent to form an unwanted tertiary alcohol.

  • Competitive SNAr: The 5,6-dichloro substitution makes the pyridine ring highly electron-deficient. Thermal spikes encourage the Grignard reagent to act as a nucleophile, displacing the chloride at the 6-position via SNAr.

The Continuous Flow Advantage: Isothermal Control

solve these issues through process intensification[2]. The sub-millimeter internal diameter of the reactor tubing provides near-instantaneous heat dissipation. This isothermal environment ensures the tetrahedral chelate remains perfectly stable, even at 20 °C, completely suppressing both over-addition and SNAr pathways. Furthermore, rapid in-line quenching guarantees that the intermediate is safely protonated before any side reactions can occur[3].

Mechanism W 5,6-dichloro-N-methoxy- N-methylpyridine-3-carboxamide T Stable Tetrahedral Magnesium Chelate W->T Nucleophilic Addition G PhMgBr (Grignard) G->T S Side Reactions: SNAr / Metal-Halogen Exchange (Suppressed in Flow) T->S High Temp / Long t_res (Batch issue) Q In-line HCl Quench T->Q Controlled Flow K (5,6-dichloropyridin-3-yl) (phenyl)methanone Q->K Elimination of Me(MeO)NH·HCl

Fig 1: Mechanistic pathway highlighting chelate stability and side-reaction suppression.

Comparative Performance Analysis

The following data summarizes the experimental conversion of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide to (5,6-dichloropyridin-3-yl)(phenyl)methanone using PhMgBr.

Performance MetricTraditional Batch ProcessingContinuous Flow (Microreactor)
Reactor Type 250 mL Round Bottom Flask2.0 mL PFA Tubular Coil
Operating Temperature -78 °C to 0 °C (Cryogenic)20 °C (Room Temperature)
Reaction Time / tres​ 120 minutes30 seconds
Grignard Equivalents 1.50 eq (Excess required)1.05 eq (Near stoichiometric)
Target Ketone Yield 68%94%
Over-addition (3° Alcohol) 8%< 1%
SNAr / Dehalogenation 12%< 1%
Space-Time Yield (STY) ~0.05 kg L⁻¹ h⁻¹~4.2 kg L⁻¹ h⁻¹

Data Interpretation: The flow setup allows the reaction to be run at room temperature rather than cryogenic conditions, vastly reducing energy costs. Because mixing is dominated by rapid diffusion in the T-mixer, localized excesses of the Grignard reagent are avoided, allowing the use of only 1.05 equivalents[4]. This precision directly translates to a 26% increase in target yield and a near-total elimination of SNAr byproducts.

Experimental Design & Self-Validating Protocol

A protocol is only as robust as its analytical feedback loop. By integrating an [5], this setup becomes a self-validating system. Continuous monitoring of the Weinreb amide carbonyl stretch (disappearance at ~1650 cm⁻¹) provides real-time assurance of steady-state conversion.

Step-by-Step Methodology

1. System Priming & Preparation

  • Ensure all fluidic lines (PFA tubing, 1.0 mm ID) and chemically resistant peristaltic pumps are rigorously dried and purged with Argon.

  • Stream A: Prepare a 0.50 M solution of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide in anhydrous THF.

  • Stream B: Prepare a 0.55 M solution of PhMgBr in anhydrous THF.

  • Stream C (Quench): Prepare a 1.0 M aqueous HCl solution.

2. Reaction Execution (Steady-State)

  • Set Pump A to a flow rate of 1.0 mL/min.

  • Set Pump B to a flow rate of 0.95 mL/min (delivering 1.05 eq of PhMgBr).

  • Direct both streams into a high-turbulence PEEK T-mixer.

  • Route the combined effluent through a 1.0 mL PFA residence coil submerged in a 20 °C water bath. The total flow rate of 1.95 mL/min results in a residence time ( tres​ ) of ~30 seconds.

3. In-Line Quenching & Phase Separation

  • Direct the output of the residence coil into a second T-mixer.

  • Set Pump C to deliver the aqueous HCl quench at 2.0 mL/min into this second mixer.

  • Pass the biphasic mixture through an in-line membrane phase separator (PTFE membrane).

  • Collect the organic phase containing the highly pure ketone product.

FlowSetup A Pump A: Weinreb Amide (0.5 M in THF) Mixer PEEK T-Mixer (High Turbulence) A->Mixer B Pump B: PhMgBr (0.55 M in THF) B->Mixer Coil PFA Residence Coil (1.0 mL, 20 °C) Mixer->Coil t_res = 30 s QuenchMixer Quench T-Mixer Coil->QuenchMixer QuenchPump Pump C: 1.0 M HCl (aq) QuenchPump->QuenchMixer Separator In-line Phase Separator QuenchMixer->Separator Product Ketone Product (Organic Phase) Separator->Product

Fig 2: Continuous flow reactor setup for the Grignard addition and in-line quench.

Conclusion

Validating the conversion rates of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide underscores the transformative impact of continuous flow chemistry on sensitive organometallic reactions. By shifting from batch to flow, researchers can bypass cryogenic requirements, eliminate SNAr and over-addition byproducts, and achieve a highly scalable, self-validating process with a space-time yield exceeding 4 kg L⁻¹ h⁻¹.

References

  • Ley, S. V., et al. "Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of (E/Z)-Tamoxifen." Organic Process Research & Development, 2013. URL:[Link]

  • Wu, J., Yang, X., He, Z., Mao, X., Hatton, T. A., Jamison, T. F. "Continuous Flow Synthesis of Ketones from Carbon Dioxide and Organolithium or Grignard Reagents." Angewandte Chemie International Edition, 2014. URL:[Link]

  • Knochel, P., et al. "The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids." Organic Letters, 2024. URL:[Link]

  • ResearchGate Database. "Development of a Grignard-Type Reaction for Manufacturing in a Continuous-Flow Reactor." ResearchGate, 2025. URL:[Link]

Sources

Validation

A Comprehensive Guide to Developing a GC-MS Method for the Analysis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide and its Byproducts

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for developing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method to determine the retention times o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for developing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method to determine the retention times of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide and its potential byproducts. Given the specificity of this compound, readily available retention time data is scarce. Therefore, this document serves as a practical, in-depth guide to establishing a reliable analytical method from fundamental principles.

Introduction: The Importance of Purity in Drug Development

5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide is a halogenated pyridine derivative with a Weinreb amide moiety.[1][2] Compounds with such structures are often key intermediates in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[3][4] The purity of these intermediates is paramount, as even trace-level byproducts can impact the safety and efficacy of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[5][6] It is an ideal method for monitoring the purity of synthetic intermediates like 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide. This guide will walk you through the process of developing a GC-MS method, from initial parameter selection to data analysis and interpretation.

Understanding Potential Byproducts

The first step in developing a separation method is to anticipate the potential impurities. Byproducts in the synthesis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide can arise from several sources:

  • Incomplete Reactions: Starting materials or intermediates from preceding synthetic steps may be present. For instance, incompletely chlorinated pyridine precursors could be a source of impurities.

  • Side Reactions: The reactive nature of the reagents can lead to the formation of undesired side products.

  • Degradation: The target compound may degrade under certain conditions, leading to the formation of new impurities. For example, hydrolysis of the Weinreb amide could yield the corresponding carboxylic acid.

A thorough understanding of the synthetic route is crucial for predicting potential byproducts.[7][8][9]

Proposed GC-MS Methodology: A Starting Point

Based on the analysis of structurally similar compounds, such as other dichloropyridines and aromatic amides, the following GC-MS parameters provide a robust starting point for method development.[5][10][11]

Table 1: Recommended Starting GC-MS Parameters

ParameterRecommended SettingRationale
GC Column DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)These columns have a 5% phenyl-methylpolysiloxane stationary phase, which is a good general-purpose phase for a wide range of analytes, including halogenated and aromatic compounds.[11][12]
Injector Temperature 250 - 280 °CThis temperature range ensures efficient vaporization of the analyte without causing thermal degradation.
Injection Mode SplitlessFor trace-level analysis of byproducts, a splitless injection maximizes the amount of sample introduced to the column, enhancing sensitivity.
Carrier Gas Helium at a constant flow rate of 1.0 - 1.5 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times.[13]
Oven Temperature Program Initial: 50-100 °C (hold for 1-2 min), Ramp: 10-20 °C/min to 280-300 °C (hold for 5-10 min)This program allows for the separation of a wide range of compounds with varying boiling points. The initial hold helps to focus the analytes at the head of the column, while the ramp separates them based on their volatility.
MS Transfer Line Temperature 280 - 300 °CThis should be at or slightly above the final oven temperature to prevent condensation of the analytes.
Ion Source Temperature 230 °CA standard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a robust ionization technique that produces reproducible fragmentation patterns, which are useful for compound identification.
Scan Range 50 - 450 m/zThis mass range will cover the molecular ion of the target compound and its likely fragments and byproducts.
Experimental Protocol: Step-by-Step Guide

Here is a detailed protocol for analyzing a sample of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

4.1. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working solutions of lower concentrations (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL).

4.2. Instrument Setup and Analysis

  • Set up the GC-MS system according to the parameters outlined in Table 1.

  • Inject 1 µL of the prepared sample solution into the GC-MS.

  • Acquire the data in full scan mode.

4.3. Data Analysis

  • Identify the peak corresponding to 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide by examining its mass spectrum. The mass spectrum should show the molecular ion and characteristic fragment ions.

  • Identify the peaks of any potential byproducts by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Record the retention time for each identified compound.

Data Interpretation and Comparison

The retention time of a compound is a key parameter for its identification.[14][15] However, it's important to note that retention times can vary slightly between different instruments and even between different runs on the same instrument.[13][16] Factors that can influence retention time include column temperature, carrier gas flow rate, and column length.[14]

To ensure accurate and reproducible results, it is recommended to use relative retention times (RRT).[16] RRT is the ratio of the retention time of an analyte to that of an internal standard. This approach helps to minimize variations caused by changes in experimental conditions.

Table 2: Example Data Table for Retention Time Comparison

CompoundRetention Time (min)Relative Retention Time (RRT)
Internal StandardUser to input1.00
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamideUser to inputUser to calculate
Byproduct 1User to inputUser to calculate
Byproduct 2User to inputUser to calculate
Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in the GC-MS analysis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks detect->identify integrate Integrate Peak Areas identify->integrate compare Compare Retention Times integrate->compare

Caption: A flowchart illustrating the GC-MS analysis workflow.

Ensuring Trustworthiness: Method Validation

To ensure the reliability of your analytical method, it is crucial to perform method validation. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

This guide provides a comprehensive starting point for developing a GC-MS method for the analysis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide and its byproducts. By following the proposed methodology and incorporating principles of method validation, researchers can establish a robust and reliable analytical method to ensure the purity and quality of this important synthetic intermediate. The provided framework, combined with a thorough understanding of the underlying chemistry, will empower scientists to confidently characterize their compounds and make informed decisions in their research and development endeavors.

References

  • When GC Retention Times Shift: Practical Advice for Operators. Separation Science. Available from: [Link]

  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Infinity Scientific. Available from: [Link]

  • How Much Retention Time Variation Should I Expect?. Chromatography Today. Available from: [Link]

  • How Much Retention Time Variation Is Normal?. LCGC International. Available from: [Link]

  • Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous medium. ResearchGate. Available from: [Link]

  • [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. PubMed. Available from: [Link]

  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Available from: [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Available from: [Link]

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PMC. Available from: [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed. Available from: [Link]

  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • N-methoxy-N-methylamides. Tetrahedron Letters. Available from: [Link]

  • Process for the preparation of pyridine carboxylic acid esters. Google Patents.
  • TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Organic Chemistry Frontiers. Available from: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available from: [Link]

  • Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. Available from: [Link]

  • N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto-Weinreb Amides and Unsymmetrical Ketone. AWS. Available from: [Link]

  • (PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. Available from: [Link]

  • 5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide. NextSDS. Available from: [Link]

  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available from: [Link]

  • HS-GC-FID/MSを用いた医薬品残留溶媒測定における定性分析 ーJP18. Shimadzu. Available from: [Link]

  • GC/MS及びHPLCによる野菜中に残留するDDTとdicofolの分析. J-STAGE. Available from: [Link]

  • Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbo. ChemRxiv. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (CAS No: 162327-73-3). As a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide (CAS No: 162327-73-3). As a chlorinated pyridine derivative, this compound requires stringent handling procedures to mitigate risks and ensure a safe laboratory environment. Adherence to these protocols is critical for personnel safety and data integrity.

Hazard Identification and Risk Assessment

Understanding the specific hazards associated with 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide is the foundation of a robust safety plan. The compound is classified with the GHS07 "Exclamation Mark" pictogram, indicating several potential health risks.[1][2]

Summary of Known Hazards

A thorough risk assessment must precede any handling of this compound. The known hazard classifications are summarized below.

Hazard StatementClassificationDescription of Risk
H302 Harmful if swallowedIngestion of the compound can lead to adverse health effects.
H315 Causes skin irritationDirect contact with the skin may cause redness, itching, or inflammation.[1][2]
H319 Causes serious eye irritationContact with eyes can result in significant irritation, pain, or damage.[1][2]
H335 May cause respiratory irritationInhalation of the solid dust or aerosols may irritate the respiratory tract.[1]
Risk Assessment Workflow

The causality behind our safety protocols is rooted in a continuous cycle of risk assessment. Before beginning work, every researcher must mentally or formally proceed through this workflow to ensure all controls are in place.

cluster_plan Planning Phase cluster_exec Execution Phase cluster_post Post-Execution Phase start Identify Task (e.g., Weighing, Dissolving) hazards Review Hazards (H302, H315, H319, H335) start->hazards controls Select Controls (Engineering & PPE) hazards->controls execute Perform Task in Fume Hood controls->execute monitor Monitor for Spills or Exposure execute->monitor decon Decontaminate Work Area & Glassware monitor->decon waste Dispose of Waste (Halogenated Waste Stream) decon->waste end Safe Completion waste->end

Caption: Risk Assessment and Control Workflow.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable. The selection of specific PPE is directly dictated by the compound's hazard profile.

Protection TypeRequired PPERationale and Causality
Eye & Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. The H319 warning (serious eye irritation) necessitates the full seal of chemical splash goggles.[2] A face shield should be worn over the goggles, especially when handling larger quantities or during splash-prone activities like transferring solutions.[3][4]
Hand Protection Chemical-Resistant Nitrile Gloves (Double-Gloved)The H315 classification (skin irritation) requires robust hand protection.[1][2] Double-gloving is mandated to provide a secondary barrier; if the outer glove is compromised or contaminated, it can be safely removed, leaving the inner glove to protect the user during the doffing process.[3][5] Always inspect gloves for tears or punctures before use.
Body Protection Disposable, Long-Sleeved Gown with Tight CuffsA standard lab coat offers minimal protection. A disposable gown that closes in the back and has tight-fitting cuffs prevents the solid powder or droplets from reaching the skin on the arms and torso, directly addressing the H315 hazard.[5]
Respiratory Protection N95 Respirator or HigherGiven the H335 warning (may cause respiratory irritation), respiratory protection is required when handling the solid compound outside of a glove box.[1][5] An N95 respirator provides a baseline of protection against airborne particulates. For larger quantities or extended handling, a powered air-purifying respirator (PAPR) should be considered.

Operational Plan: Step-by-Step Handling Procedures

All handling of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide must occur within a certified chemical fume hood to minimize inhalation exposure and contain potential spills.

Preparation and Weighing (Solid Form)
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. The sash should be positioned as low as possible.

  • Don Full PPE: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Designate Handling Zone: Demarcate a specific area within the fume hood for handling the compound. Cover this area with disposable, absorbent bench paper.

  • Weighing: Use an analytical balance inside the fume hood if possible. If not, use a dedicated, contained weighing station. Tare a suitable container. Carefully transfer the solid using a spatula, avoiding the creation of dust. Close the primary container immediately after dispensing.

  • Cleanup: After weighing, gently wipe down the spatula and any surfaces with a damp cloth (using a solvent like isopropanol) to remove any residual powder. Dispose of the cloth in the designated halogenated solid waste container.

Solution Preparation and Transfer
  • Solvent Addition: Add the solvent to the container with the weighed solid slowly to avoid splashing.

  • Dissolution: Cap the container and mix using a vortex or magnetic stirrer until fully dissolved.

  • Transfer: Use a pipette or syringe to transfer the solution. Perform all transfers over the designated, bench-paper-covered area within the fume hood.

  • Decontamination: Immediately rinse any reusable glassware (pipettes, syringes) with a suitable solvent and collect the rinsate in the halogenated liquid waste container.

A 1. Verify Fume Hood & Don Full PPE B 2. Weigh Solid in Designated Zone A->B C 3. Add Solvent & Dissolve B->C D 4. Transfer Solution (Pipette/Syringe) C->D E 5. Decontaminate & Clean Workspace D->E F 6. Segregate & Dispose of All Waste E->F

Caption: Standard Operating Procedure Workflow.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Spill Management:

    • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the absorbent material into a designated halogenated waste container. Decontaminate the area with a suitable solvent.

    • Large Spill (or any spill outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. Prevent entry to the area. Follow institutional emergency response protocols.

  • First Aid (Refer to Precautionary Statements P301, P302, P305)[1]

    • Inhalation: Move the affected person to fresh air immediately.[6][7] If they feel unwell, seek medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.

    • Eye Contact: Immediately rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Persistent irritation requires immediate medical attention.[7]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. If the person feels unwell, call a poison center or doctor immediately.[7][8]

Disposal Plan

As a chlorinated organic compound, 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide and any materials contaminated with it must be disposed of as halogenated waste.[9][10] This is crucial because halogenated compounds require specific high-temperature incineration and can produce harmful byproducts if disposed of improperly. Never dispose of this compound down the drain.[9]

Waste Segregation and Disposal

start Is the waste contaminated with the compound? liquid_q Is it a liquid? start->liquid_q Yes non_haz Dispose as Non-Hazardous Waste start->non_haz No solid_q Is it a solid? solid_waste Dispose in 'Halogenated Solid Waste' Container solid_q->solid_waste Yes liquid_q->solid_q No liquid_waste Dispose in 'Halogenated Liquid Waste' Container liquid_q->liquid_waste Yes

Sources

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